ZINC05626394
Description
Properties
IUPAC Name |
6-(phenylsulfanylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10-6-8(12-11(15)13-10)7-16-9-4-2-1-3-5-9/h1-6H,7H2,(H2,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTBGGWDZYETPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of ZINC05626394
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism: Inhibition of Cytochrome b5 Reductase 3 (CYB5R3)
ZINC05626394 is a potent small molecule inhibitor of NADH-cytochrome b5 reductase 3 (CYB5R3), an enzyme crucial for various reductive reactions within the cell.[1] The primary mechanism of action of this compound is its ability to block the catalytic activity of CYB5R3, thereby modulating downstream signaling pathways, most notably increasing the bioavailability of nitric oxide (NO).[1]
CYB5R3 is a flavoprotein that facilitates the transfer of electrons from NADH to various substrates. It plays a significant role in processes such as fatty acid elongation, cholesterol biosynthesis, drug metabolism, and the reduction of methemoglobin.[1] By inhibiting this enzyme, this compound provides a valuable tool for investigating the physiological and pathological roles of CYB5R3 and presents a potential platform for the development of new therapeutic agents.
Quantitative Inhibition Data
The inhibitory potency of this compound against CYB5R3 has been quantified, along with its effects in cellular models.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 10.81 µM | Recombinant Human CYB5R3 | [1] |
| Inhibition | 80% | Human Embryonic Kidney (HEK) Cells | [2] |
| Inhibition | 75% | Rat Renal Endothelial Cells | [2] |
Signaling Pathway Modulation: Enhancement of Nitric Oxide Bioavailability
The inhibition of CYB5R3 by this compound has a significant impact on nitric oxide (NO) signaling. In the vascular endothelium, CYB5R3 is involved in the regulation of NO diffusion to vascular smooth muscle cells. By inhibiting CYB5R3, this compound effectively increases the amount of bioavailable NO, which can lead to vasodilation and other NO-mediated physiological effects.[1]
The following diagram illustrates the signaling pathway affected by this compound:
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
NADH-Ferricyanide Reductase Assay for CYB5R3 Activity
This assay measures the enzymatic activity of CYB5R3 by monitoring the reduction of ferricyanide, which is accompanied by a decrease in absorbance at 340 nm.
Materials:
-
Recombinant human CYB5R3
-
This compound (or other test compounds)
-
Tris-HCl buffer (1 mM, pH 7.6)
-
EDTA (0.5 mM)
-
Potassium ferricyanide (2 mM)
-
NADH (0.25 mM)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and potassium ferricyanide.
-
Add recombinant human CYB5R3 to the wells of the microplate.
-
Add this compound or the vehicle control to the respective wells and incubate for a pre-determined time.
-
To initiate the reaction, add NADH to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader.
-
The rate of ferricyanide reduction is calculated from the linear portion of the absorbance curve, using the extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).[3]
-
Inhibitory activity is expressed as the percentage of reduction in enzyme activity compared to the vehicle control.
Cellular CYB5R3 Activity Assay
This method assesses the activity of CYB5R3 within intact cells.
Materials:
-
HEK or rat renal endothelial cells
-
Cell culture medium
-
This compound
-
Cell lysis buffer
-
Reagents for NADH-ferricyanide reductase assay (as described above)
-
Protein assay reagent (e.g., BCA)
Procedure:
-
Culture HEK or rat renal endothelial cells to the desired confluency in appropriate culture vessels.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).
-
After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Perform the NADH-ferricyanide reductase assay on the cell lysates as described above, normalizing the activity to the protein concentration of each sample.
The following workflow diagram outlines the cellular CYB5R3 activity assay:
References
- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Membrane-Bound CYB5R3 Is a Common Effector of Nutritional and Oxidative Stress Response Through FOXO3a and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
ZINC05626394: A Potent Inhibitor of Cytochrome b5 Reductase 3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
ZINC05626394 has emerged as a significant small molecule inhibitor of Cytochrome b5 reductase 3 (CYB5R3), an enzyme pivotal to numerous physiological processes. CYB5R3 is critical for reductive reactions such as the elongation of fatty acids, biosynthesis of cholesterol, metabolism of drugs, and the reduction of methemoglobin[1]. Recent studies have highlighted its crucial role in nitric oxide (NO) signaling and vascular function, making it an attractive therapeutic target[1][2]. The development of potent and specific inhibitors of CYB5R3, such as this compound, provides invaluable tools for investigating the biological functions of this enzyme and offers a promising avenue for the development of new drugs.
This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, the experimental protocols used for its characterization, and its role in the context of CYB5R3-mediated signaling pathways.
Quantitative Data on Inhibitory Activity
This compound was identified through a structure-guided drug discovery approach, starting from the weak CYB5R3 inhibitor, propylthiouracil (PTU)[1]. Computational modeling of PTU's binding mode within the NADH-binding site of CYB5R3 was used to screen the ZINC database for more potent thiouracil-based inhibitors[1]. This effort led to the identification of this compound and a related compound, ZINC39395747.
The inhibitory potency of these compounds was quantified using biochemical and biophysical assays. The half-maximal inhibitory concentration (IC50) was determined using an NADH-ferricyanide reductase assay, while the binding affinity (Kd) was measured by Isothermal Titration Calorimetry (ITC).
| Compound | IC50 (µM)[1][3] | Binding Constant (Kd) (µM)[3] |
| Propylthiouracil (PTU) | ~275 | Not Reported |
| This compound | 10.81 | 8.3 ± 1.2 |
| ZINC39395747 | 9.14 | 5.4 ± 0.7 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound as a CYB5R3 inhibitor.
NADH-Ferricyanide Reductase Assay for IC50 Determination
This assay measures the enzymatic activity of CYB5R3 by monitoring the reduction of ferricyanide, which is dependent on the oxidation of NADH.
Materials:
-
Recombinant human CYB5R3
-
NADH
-
Potassium ferricyanide
-
Tris-HCl buffer (pH 7.5)
-
This compound (or other test compounds) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, NADH, and potassium ferricyanide in each well of a 96-well plate.
-
Add varying concentrations of this compound to the wells. A DMSO control (vehicle) should be included.
-
Initiate the reaction by adding recombinant human CYB5R3 to each well.
-
Immediately measure the decrease in absorbance at 420 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the CYB5R3 activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
Cell-Based CYB5R3 Activity Assay
This assay assesses the ability of this compound to inhibit CYB5R3 activity within a cellular context.
Materials:
-
HEK293 or rat renal endothelial cells
-
Cell lysis buffer
-
Bradford assay reagent for protein quantification
-
NADH-ferricyanide reductase assay reagents (as above)
-
This compound
Procedure:
-
Culture the cells to the desired confluency.
-
Treat the cells with different concentrations of this compound for a specified period.
-
Harvest the cells and prepare cell lysates using a suitable lysis buffer.
-
Determine the total protein concentration of each lysate using the Bradford assay.
-
Perform the NADH-ferricyanide reductase assay on the cell lysates, normalizing the activity to the total protein concentration.
-
Calculate the percentage of inhibition relative to the vehicle-treated cells and determine the IC50 value.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
ITC directly measures the heat change upon binding of the inhibitor to the target protein, allowing for the determination of the binding constant (Kd).
Materials:
-
Recombinant human CYB5R3
-
This compound
-
ITC instrument
-
Dialysis buffer
Procedure:
-
Dialyze the purified CYB5R3 protein against a suitable buffer.
-
Dissolve this compound in the same dialysis buffer.
-
Load the CYB5R3 solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the titration syringe.
-
Perform a series of injections of the inhibitor into the protein solution while monitoring the heat change.
-
Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable model to determine the binding constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathways and Experimental Workflows
CYB5R3-Mediated Nitric Oxide Signaling
This compound, by inhibiting CYB5R3, has been shown to increase the bioavailability of nitric oxide (NO)[2]. This is achieved through the modulation of the redox state of α-globin in endothelial cells. CYB5R3 reduces the heme iron of α-globin from the ferric (Fe3+) to the ferrous (Fe2+) state. The Fe2+ state of α-globin can scavenge NO. By inhibiting CYB5R3, this compound maintains α-globin in its oxidized Fe3+ state, which has a lower affinity for NO, thereby increasing the amount of free NO available to diffuse to smooth muscle cells and cause vasodilation.
Caption: CYB5R3's role in NO signaling and its inhibition by this compound.
Experimental Workflow for this compound Discovery
The identification of this compound as a CYB5R3 inhibitor followed a rational, structure-based drug discovery workflow.
Caption: Workflow for the discovery of this compound as a CYB5R3 inhibitor.
Conclusion
This compound is a potent and well-characterized inhibitor of CYB5R3. Its discovery has provided a valuable chemical probe to explore the diverse roles of CYB5R3 in cellular physiology and disease. The detailed experimental protocols and understanding of its mechanism of action presented in this guide are intended to facilitate further research into the therapeutic potential of CYB5R3 inhibition. Future studies focusing on the selectivity profile and in vivo efficacy of this compound and its analogs will be crucial for its translation into clinical applications.
References
- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ZINC05626394: A Novel Small Molecule Modulator of Nitric Oxide Bioavailability via Cytochrome b5 Reductase 3 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide details the mechanism of action, quantitative effects, and experimental evaluation of ZINC05626394, a potent small molecule inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3). By inhibiting CYB5R3, this compound modulates the redox state of key heme-containing proteins involved in nitric oxide (NO) signaling, thereby increasing NO bioavailability for its downstream effector, soluble guanylate cyclase (sGC). This guide provides a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for assessing CYB5R3 activity, and a summary of the quantitative data supporting the therapeutic potential of this compound in cardiovascular and endothelial research.
Introduction: The Role of CYB5R3 in Nitric Oxide Signaling
Nitric oxide (NO) is a critical signaling molecule in the cardiovascular system, primarily known for its role in vasodilation. Endothelial nitric oxide synthase (eNOS) produces NO in endothelial cells, from where it diffuses to adjacent vascular smooth muscle cells (VSMCs). In VSMCs, NO activates soluble guanylate cyclase (sGC) by binding to its ferrous (Fe²⁺) heme iron, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasorelaxation.
The bioavailability of NO for sGC activation is tightly regulated. One key regulatory mechanism involves cytochrome b5 reductase 3 (CYB5R3), a flavoprotein that catalyzes the reduction of various substrates. In the vasculature, CYB5R3 plays a crucial role in maintaining the heme iron of sGC in its reduced, NO-sensitive ferrous (Fe²⁺) state.[1][2] Under conditions of oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state, rendering it insensitive to NO.[1] CYB5R3 counteracts this by reducing the Fe³⁺ back to Fe²⁺, thus preserving sGC activity.
Furthermore, CYB5R3 in endothelial cells can regulate the redox state of α-globin, which acts as an NO scavenger.[2] By keeping the heme iron of α-globin in its ferrous state, CYB5R3 facilitates NO scavenging, thereby limiting its diffusion to VSMCs.[2] Therefore, inhibition of CYB5R3 is hypothesized to increase the bioavailability of NO for sGC in VSMCs, promoting vasodilation.
This compound has been identified as a potent small molecule inhibitor of CYB5R3, offering a novel therapeutic strategy for conditions associated with endothelial dysfunction and reduced NO bioavailability.[3]
This compound: Quantitative Inhibition of CYB5R3
This compound was identified through a structure-guided virtual screening approach, starting from the known weak CYB5R3 inhibitor, propylthiouracil.[3] Subsequent in vitro and cellular assays have confirmed its potent inhibitory activity against CYB5R3.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 10.81 µM | Purified CYB5R3 | [3] |
| Inhibition in HEK cells | ~80% | Cellular ferricyanide reduction assay | [4] |
| Inhibition in rat renal endothelial cells | ~75% | Cellular ferricyanide reduction assay | [4] |
Table 1: Quantitative inhibitory activity of this compound against CYB5R3.
Signaling Pathway of this compound Action
The mechanism by which this compound increases nitric oxide bioavailability is centered on its inhibition of CYB5R3. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
Ferricyanide Reduction Assay for CYB5R3 Activity
This protocol is adapted from established methods for measuring NADH-ferricyanide reductase activity and is suitable for determining the inhibitory effect of compounds like this compound on CYB5R3.[5]
Principle:
CYB5R3 catalyzes the transfer of electrons from NADH to an artificial electron acceptor, potassium ferricyanide (K₃[Fe(CN)₆]). The reduction of the yellow ferricyanide to the colorless ferrocyanide is monitored by the decrease in absorbance at 420 nm, which is directly proportional to the rate of NADH oxidation, measured by the decrease in absorbance at 340 nm.
Materials:
-
Tris-HCl buffer (1 M, pH 7.6)
-
EDTA (0.5 M)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution (20 mM)
-
NADH solution (2.5 mM)
-
Cell lysate or purified CYB5R3
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm or 420 nm
Procedure:
-
Prepare the Reaction Mixture: For each well of a 96-well plate, prepare a reaction mixture containing:
-
1 µL of 1 M Tris-HCl (pH 7.6)
-
1 µL of 0.5 M EDTA
-
10 µL of 20 mM potassium ferricyanide
-
Distilled water to a final volume of 190 µL (after adding cell lysate/enzyme and inhibitor).
-
-
Add Cell Lysate/Enzyme: Add 30 µg of protein from cell lysate or an appropriate amount of purified CYB5R3 to each well.
-
Add Inhibitor: Add the desired concentration of this compound or vehicle control to the wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the Reaction: Start the reaction by adding 10 µL of 2.5 mM NADH to each well.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm (for NADH oxidation) or 420 nm (for ferricyanide reduction) at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Calculate Activity: The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve. The CYB5R3 activity is expressed as the rate of change in absorbance per minute per milligram of protein. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the vehicle control.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to characterize the effects of this compound from in vitro enzyme inhibition to cellular and in vivo functional outcomes.
Conclusion and Future Directions
This compound represents a promising pharmacological tool and a potential therapeutic lead for targeting CYB5R3 to enhance nitric oxide bioavailability. Its well-defined mechanism of action, potent inhibitory activity, and demonstrated effects in cellular systems make it a valuable compound for researchers in cardiovascular physiology and drug development.
Future research should focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for in vivo applications.
-
Evaluating the efficacy of this compound in various animal models of cardiovascular diseases, such as hypertension, atherosclerosis, and diabetic vasculopathy.
-
Investigating the long-term effects and potential off-target activities of CYB5R3 inhibition.
By providing a detailed understanding of this compound and its interaction with the CYB5R3-NO signaling axis, this technical guide aims to facilitate further research and development in this exciting area of cardiovascular pharmacology.
References
- 1. A microplate reader-based method to quantify NADH-cytochrome b5 reductase activity for diagnosis of recessive congenital methaemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PUBLICATIONS | Straub Lab [straublab.pitt.edu]
- 3. Ferricyanide reduction by Escherichia coli: kinetics, mechanism, and application to the optimization of recombinant fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Membrane-Bound CYB5R3 Is a Common Effector of Nutritional and Oxidative Stress Response Through FOXO3a and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of ZINC05626394 Binding to CYB5R3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico modeling of the binding interaction between the small molecule ZINC05626394 and the enzyme Cytochrome b5 Reductase 3 (CYB5R3). CYB5R3 is a critical flavoprotein involved in numerous physiological processes, including fatty acid metabolism, cholesterol biosynthesis, and the reduction of methemoglobin. Its inhibition has emerged as a potential therapeutic strategy for various diseases. This document outlines detailed methodologies for molecular docking and molecular dynamics simulations to predict and analyze the binding of this compound to CYB5R3. Furthermore, it presents a summary of quantitative binding data and visual representations of the key signaling pathways involving CYB5R3, offering a valuable resource for researchers in the fields of drug discovery and computational biology.
Introduction
Cytochrome b5 Reductase 3 (CYB5R3), also known as NADH-cytochrome b5 reductase, is a flavoprotein that plays a crucial role in cellular redox homeostasis. It exists in two isoforms: a soluble form found in erythrocytes responsible for methemoglobin reduction, and a membrane-bound form present in the endoplasmic reticulum and outer mitochondrial membrane of all other cell types[1][2]. The membrane-bound isoform is involved in vital metabolic pathways, including the desaturation and elongation of fatty acids, cholesterol biosynthesis, and drug metabolism. Given its diverse functions, dysregulation of CYB5R3 activity has been implicated in various pathological conditions, making it an attractive target for therapeutic intervention.
This compound is a small molecule that has been identified as a potent inhibitor of CYB5R3[1]. In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for elucidating the molecular mechanisms underlying this inhibition. These computational approaches allow for the prediction of binding modes, estimation of binding affinities, and analysis of the dynamic behavior of the protein-ligand complex at an atomic level. This guide provides a detailed framework for conducting such in silico studies on the this compound-CYB5R3 system.
Data Presentation: Quantitative Binding Data
The following table summarizes the experimentally determined quantitative data for the binding of this compound to CYB5R3. This information is critical for validating the results of in silico modeling studies.
| Compound ID | Target Protein | Assay Type | IC50 (µM) | Reference |
| This compound | Human CYB5R3 | In vitro ferricyanide reduction assay | 10.81 | [1] |
Table 1: Quantitative Inhibition Data for this compound against CYB5R3. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay measuring the reductase activity of CYB5R3.
Experimental Protocols: In Silico Modeling
This section provides detailed methodologies for performing molecular docking and molecular dynamics simulations to study the interaction between this compound and CYB5R3.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This protocol outlines the steps using AutoDock Vina, a widely used open-source docking program.
3.1.1. Preparation of the Receptor (CYB5R3)
-
Obtain the Protein Structure: Download the crystal structure of human CYB5R3 from the Protein Data Bank (PDB ID: 7W3O).
-
Prepare the Protein:
-
Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site of interest.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. Software such as AutoDockTools or UCSF Chimera can be used for this purpose.
-
3.1.2. Preparation of the Ligand (this compound)
-
Obtain the Ligand Structure: The 3D structure of this compound can be generated from its SMILES (Simplified Molecular Input Line Entry System) string: c1ccc(cc1)S(=O)(=O)N2C(=S)NC(=O)C2.
-
Prepare the Ligand:
-
Use a molecular modeling software like Open Babel or ChemDraw to convert the SMILES string into a 3D structure (e.g., in SDF or MOL2 format).
-
Add hydrogens and assign partial charges to the ligand.
-
Define the rotatable bonds.
-
Save the prepared ligand in the PDBQT file format.
-
3.1.3. Docking Procedure
-
Define the Binding Site: Identify the binding pocket on CYB5R3. This can be based on the location of the NADH binding site or identified using pocket prediction tools.
-
Set up the Grid Box: Define a grid box that encompasses the entire binding site. The size and center of the grid box should be specified in the docking configuration file.
-
Run AutoDock Vina: Execute the docking simulation using the prepared receptor and ligand PDBQT files and the configuration file.
-
Analyze the Results:
-
The output will include a set of predicted binding poses for the ligand, ranked by their binding affinity scores (in kcal/mol).
-
Visualize the top-ranked poses in a molecular visualization program (e.g., PyMOL, VMD) to analyze the protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time. This protocol outlines a general workflow using GROMACS, a versatile and widely used MD simulation package.
3.2.1. System Preparation
-
Prepare the Initial Complex: Use the best-ranked docked pose of the this compound-CYB5R3 complex as the starting structure.
-
Choose a Force Field: Select an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
Generate Ligand Topology: Generate the topology and parameter files for this compound using tools like Antechamber or the CHARMM General Force Field (CGenFF) server.
-
Solvate the System: Place the protein-ligand complex in a periodic box of a chosen water model (e.g., TIP3P).
-
Add Ions: Add counter-ions to neutralize the system and to mimic physiological salt concentration.
3.2.2. Simulation Protocol
-
Energy Minimization: Perform energy minimization to remove steric clashes and relax the system.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper temperature distribution.
-
NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to achieve the correct density.
-
-
Production MD: Run the production simulation for a desired length of time (e.g., 100 ns or more) to collect trajectory data.
3.2.3. Trajectory Analysis
Analyze the MD trajectory to understand the dynamics and stability of the complex. Key analyses include:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the protein and ligand.
-
Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To estimate the binding affinity of the ligand.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways involving CYB5R3 and a general workflow for the in silico modeling process.
Caption: CYB5R3 in Fatty Acid Metabolism.
Caption: CYB5R3 in Cholesterol Biosynthesis.
Caption: CYB5R3 in Methemoglobin Reduction.
Caption: In Silico Modeling Workflow.
Conclusion
This technical guide provides a detailed framework for the in silico investigation of the binding of this compound to CYB5R3. By following the outlined protocols for molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the molecular determinants of this interaction. The provided quantitative data serves as a benchmark for computational predictions, while the signaling pathway diagrams offer a broader biological context for the role of CYB5R3. The application of these computational methods can significantly accelerate the drug discovery process by enabling the rational design and optimization of novel and more potent CYB5R3 inhibitors. This guide is intended to be a practical resource for scientists and researchers, facilitating the use of in silico modeling to explore the therapeutic potential of targeting CYB5R3.
References
Navigating the Path from Hit to Lead: A Technical Guide to Elucidating the Structure-Activity Relationship of Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of drug discovery and development, the identification of a "hit" compound, such as ZINC05626394 from the ZINC database, is merely the initial step in a long and complex journey. The subsequent, critical phase is to understand its structure-activity relationship (SAR), which deciphers how the chemical structure of a compound influences its biological activity. This in-depth technical guide provides a comprehensive framework for establishing the SAR of a novel compound series, using this compound as a hypothetical starting point. While specific SAR data for this compound and its derivatives are not publicly available, this whitepaper outlines the essential experimental workflows, data presentation strategies, and logical frameworks required to build a robust SAR model. This process is fundamental to transforming a preliminary hit into a viable drug candidate through medicinal chemistry efforts.
The Crucial First Step: Target Identification and Validation
Before embarking on an extensive SAR campaign, it is paramount to identify and validate the biological target of the initial hit compound.[1][2][3] A clear understanding of the target provides the biological context for interpreting SAR data and guides the design of more specific and potent derivatives.
Experimental Approaches for Target Identification
A variety of experimental techniques can be employed to identify the molecular target of a novel bioactive compound. These methods can be broadly categorized as follows:
-
Affinity-Based Methods: These techniques rely on the specific binding of the compound to its target protein. Examples include affinity chromatography, where the compound is immobilized on a solid support to capture its binding partners from cell lysates, and chemical proteomics, which uses tagged versions of the compound to pull down its target.
-
Genetic and Genomic Approaches: Techniques such as CRISPR-Cas9 screening and RNA interference (RNAi) can be used to identify genes that, when knocked down or knocked out, phenocopy the effect of the compound or confer resistance to it.[1]
-
Computational Methods: In silico approaches, such as molecular docking and target prediction algorithms, can be used to screen the compound against databases of known protein structures to predict potential binding targets.
Target Validation: Confirming the Biological Relevance
Once a potential target has been identified, it must be validated to confirm that its modulation is responsible for the observed biological effect of the compound and that it is relevant to the disease of interest.[1][2] Key validation experiments include:
-
Direct Target Engagement Assays: These assays confirm that the compound directly binds to the putative target in a cellular context. Examples include cellular thermal shift assays (CETSA) and bioluminescence resonance energy transfer (BRET) assays.
-
Target Knockdown or Knockout: Using techniques like siRNA or CRISPR, the expression of the target protein is reduced or eliminated. If the biological effect of the compound is diminished or abolished in these modified cells, it provides strong evidence that the protein is the relevant target.
-
Enzymatic or Functional Assays: If the target is an enzyme or a receptor, its activity can be measured in the presence of the compound to confirm inhibition or activation.
Building the Narrative: The Structure-Activity Relationship Campaign
With a validated target in hand, the SAR campaign can commence. This iterative process involves the systematic chemical modification of the hit compound and the biological evaluation of the resulting derivatives.
Initial SAR Exploration: "Scaffolding" and "Vector" Analysis
The initial phase of the SAR study often involves making broad changes to the structure of the hit compound to understand which parts of the molecule are essential for activity (the "pharmacophore") and which regions can be modified to improve properties. This can be conceptualized as:
-
Scaffold Hopping: Replacing the core chemical scaffold of the hit with different, but structurally related, frameworks to explore new chemical space and potentially improve properties like synthetic accessibility or patentability.
-
Systematic Modification of Substituents: Modifying the substituents attached to the core scaffold to probe the effects of sterics, electronics, and lipophilicity on activity.
Data Presentation for Comparative Analysis
Clear and concise presentation of quantitative data is crucial for interpreting SAR trends. A well-structured table allows for easy comparison of the activity and properties of different derivatives.
| Compound ID | Structure | Target Binding Affinity (Kd, nM) | In Vitro Potency (IC50, µM) | Cell-Based Activity (EC50, µM) | Lipophilicity (logP) | Aqueous Solubility (µg/mL) |
| This compound | [Structure of this compound] | 150 | 2.5 | 5.1 | 3.2 | 10 |
| Derivative 1 | [Structure of Derivative 1] | 50 | 0.8 | 1.2 | 3.0 | 15 |
| Derivative 2 | [Structure of Derivative 2] | 200 | 5.1 | 8.3 | 3.5 | 5 |
| ... | ... | ... | ... | ... | ... | ... |
Table 1: Hypothetical SAR data for this compound derivatives. This table format allows for a clear comparison of key parameters across a series of compounds.
Experimental Protocols: Ensuring Data Robustness
Detailed and standardized experimental protocols are essential for generating high-quality, reproducible data.
Protocol: In Vitro Target Binding Assay (Example: Radioligand Binding Assay)
This protocol describes a common method for quantifying the binding affinity of a compound to its target receptor.
Objective: To determine the dissociation constant (Kd) of this compound derivatives for their target receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]-labeled known binder)
-
Test compounds (this compound and its derivatives)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
96-well filter plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the binding buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compounds at varying concentrations.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a competition binding curve and determine the IC50 value for each compound. The Ki value, which represents the binding affinity of the test compound, can then be calculated using the Cheng-Prusoff equation.
Visualizing the Path Forward: Diagrams for Clarity
Visual representations of workflows and pathways are invaluable tools for understanding complex processes and relationships in drug discovery.
Figure 1: A generalized workflow for a drug discovery project, illustrating the progression from target identification to the selection of a preclinical candidate.
Figure 2: A schematic of a hypothetical signaling pathway that could be modulated by a compound like this compound, targeting a G-protein coupled receptor.
Figure 3: A decision-making tree for lead optimization based on SAR data, illustrating the iterative nature of the process.
Conclusion
The elucidation of the structure-activity relationship is a cornerstone of modern drug discovery. It is a multidisciplinary endeavor that integrates synthetic chemistry, pharmacology, and data analysis to iteratively refine a hit compound into a drug candidate with optimal potency, selectivity, and pharmacokinetic properties. While the specific SAR of this compound remains to be determined, the principles and methodologies outlined in this guide provide a robust framework for any such investigation. By systematically exploring the chemical space around a novel hit and meticulously analyzing the resulting biological data, researchers can navigate the complex path from an initial discovery to a potentially life-saving therapeutic.
References
An In-depth Technical Guide on the Role of Elemental Zinc in Redox Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for the specific compound "ZINC05626394" did not yield any publicly available scientific literature. The "ZINC" identifier is characteristic of compounds listed in the ZINC database, a free resource of commercially-available compounds for virtual screening.[1][2][3][4][5] It is likely that the query intended to investigate the well-established role of the element zinc in redox signaling. This guide will provide an in-depth overview of the multifaceted role of elemental zinc in cellular redox homeostasis, with a particular focus on the Keap1-Nrf2 signaling pathway.
Introduction: The Pivotal Role of Zinc in Redox Homeostasis
Redox signaling is a fundamental biological process involving the controlled production and removal of reactive oxygen species (ROS). These molecules, once considered merely damaging byproducts of metabolism, are now recognized as critical second messengers in a vast array of cellular processes. Maintaining a delicate balance, or homeostasis, of these reactive species is paramount for normal cellular function. Disruptions in this balance, leading to excessive ROS, result in oxidative stress, a condition implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Zinc, an essential trace element, is a key player in maintaining redox homeostasis. Unlike transition metals such as iron and copper, zinc is redox-inert, meaning it does not directly participate in redox reactions.[6] Instead, it exerts its influence through a variety of indirect mechanisms, including its structural role in antioxidant enzymes, its ability to protect protein sulfhydryl groups from oxidation, and its capacity to modulate signaling pathways that control the expression of antioxidant genes.[7][8] This guide will delve into the intricate mechanisms by which zinc contributes to the cellular antioxidant defense system, with a special emphasis on its modulation of the Keap1-Nrf2 pathway, a master regulator of the antioxidant response.
Zinc's Multifaceted Contribution to Redox Signaling
Zinc's role in redox signaling is complex and multifaceted, extending beyond a simple antioxidant function. Its primary mechanisms of action are summarized below:
-
Cofactor for Antioxidant Enzymes: Zinc is an essential structural component of several key antioxidant enzymes. The most notable of these is copper-zinc superoxide dismutase (Cu/Zn-SOD), which catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. The structural integrity and catalytic activity of Cu/Zn-SOD are dependent on the presence of both copper and zinc ions.
-
Protection of Sulfhydryl Groups: Zinc has a high affinity for sulfhydryl groups in proteins. By binding to these cysteine residues, zinc can protect them from oxidation by ROS, thereby preserving protein structure and function.[7] This is particularly important for proteins involved in signaling and catalysis that have critical cysteine residues in their active sites.
-
Induction of Metallothioneins: Zinc is a potent inducer of metallothionein (MT) synthesis. MTs are small, cysteine-rich proteins that can chelate heavy metals and scavenge free radicals, particularly hydroxyl radicals.[8] By inducing MTs, zinc enhances the cell's capacity to buffer against oxidative stress.
-
Antagonism of Redox-Active Metals: Zinc can compete with redox-active metals like iron and copper for binding sites on proteins and cell membranes. This displacement can reduce the participation of these metals in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.
-
Modulation of Signaling Pathways: As will be discussed in detail, zinc can directly and indirectly influence signaling pathways that control the expression of a wide array of antioxidant and cytoprotective genes.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Antioxidant Response
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical signaling cascade that regulates the expression of a battery of genes involved in antioxidant defense, detoxification, and anti-inflammatory responses.[9][10]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by a homodimer of Keap1. Keap1 acts as a substrate adaptor for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[9][10] This keeps the cellular levels of Nrf2 low.
In response to oxidative or electrophilic stress, specific cysteine residues within Keap1 are modified. This modification leads to a conformational change in the Keap1-Cul3 complex, inhibiting its E3 ligase activity.[10] As a result, Nrf2 is no longer ubiquitinated and degraded. The stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of numerous cytoprotective genes, including:
-
Phase II Detoxification Enzymes: NAD(P)H:quinone oxidoreductase 1 (NQO1), Glutathione S-transferases (GSTs).
-
Antioxidant Proteins: Heme oxygenase-1 (HO-1), Ferritin, and enzymes involved in glutathione synthesis and regeneration.
Zinc's Intricate Modulation of the Keap1-Nrf2 Pathway
Recent evidence has highlighted a significant interplay between zinc and the Keap1-Nrf2 pathway. Zinc can activate Nrf2 through multiple mechanisms, thereby bolstering the cell's antioxidant defenses.[6][11]
-
Direct Interaction with Keap1: Keap1 is a zinc-binding protein.[7] It has been shown that certain cysteine residues in Keap1 that are critical for sensing oxidative stress are also involved in zinc binding. Oxidative stress can lead to the release of zinc from these sites, contributing to the conformational changes in Keap1 that lead to Nrf2 stabilization.[6]
-
Inhibition of Nrf2 Degradation: Zinc supplementation has been shown to promote the ubiquitination of Keap1 itself, mediated by the E3 ligase TRIM25.[8] This leads to Keap1 degradation and consequently, the stabilization and activation of Nrf2.
-
Activation of Upstream Signaling Kinases: Zinc can activate protein kinases such as PI3K/Akt and MAPKs (e.g., ERK1/2).[6][11] These kinases can phosphorylate Nrf2, which can promote its dissociation from Keap1 and its translocation to the nucleus.
The following diagram illustrates the central role of zinc in modulating the Keap1-Nrf2 signaling pathway.
References
- 1. Item - ZINC â A Free Database of Commercially Available Compounds for Virtual Screening - American Chemical Society - Figshare [acs.figshare.com]
- 2. ZINC – A Free Database of Commercially Available Compounds for Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Welcome to ZINC Is Not Commercial - A database of commercially-available compounds [zinc12.docking.org]
- 4. ZINC | re3data.org [re3data.org]
- 5. ZINC--a free database of commercially available compounds for virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions between zinc and NRF2 in vascular redox signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Dietary Zinc activates the Nrf2 signaling pathway to inhibit pyroptosis and attenuate the lung inflammatory response in COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The emerging role of the Nrf2–Keap1 signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Pharmacological Properties of ZINC05626394: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05626394 is a small molecule inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3), an enzyme crucial for a variety of cellular reductive processes.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, its mechanism of action, relevant experimental protocols, and its impact on cellular signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting CYB5R3.
CYB5R3 is a flavoprotein that facilitates the transfer of electrons from NADH to various substrates, playing a key role in fatty acid elongation, cholesterol biosynthesis, and drug metabolism.[2] Notably, CYB5R3 is a critical regulator of nitric oxide (NO) bioavailability. By maintaining the heme iron of soluble guanylyl cyclase (sGC) in its reduced state (Fe2+), CYB5R3 sensitizes sGC to NO, leading to the production of the second messenger cyclic guanosine monophosphate (cGMP).[3][4] Inhibition of CYB5R3 by this compound therefore presents a therapeutic strategy for modulating NO signaling in various pathological conditions.
Quantitative Data
The inhibitory activity of this compound against CYB5R3 has been quantified, providing key metrics for its pharmacological characterization.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 10.81 µM | Recombinant Human CYB5R3 | [2] |
| Cellular Inhibition | ~75% | HEK293 and Rat Renal Endothelial Cells | [1] |
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of CYB5R3. By binding to the enzyme, it blocks the transfer of electrons from NADH to its substrates. This inhibition leads to a decrease in the overall reductive capacity of the cell for CYB5R3-dependent pathways. A primary and well-characterized consequence of CYB5R3 inhibition is the enhancement of nitric oxide (NO) bioavailability.[1][2] CYB5R3 is known to reduce the heme iron of soluble guanylyl cyclase (sGC), maintaining it in a reduced state (Fe2+) that is receptive to NO binding. Inhibition of CYB5R3 disrupts this process, leading to an accumulation of NO that can then activate sGC and downstream signaling cascades.
Signaling Pathways
The primary signaling pathway modulated by this compound is the nitric oxide (NO) signaling cascade. By inhibiting CYB5R3, this compound effectively increases the availability of NO to activate soluble guanylyl cyclase (sGC), leading to the synthesis of cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream effectors such as Protein Kinase G (PKG), cyclic nucleotide-gated (CNG) channels, and phosphodiesterases (PDEs).[5][6][7][8]
Experimental Protocols
In Vitro CYB5R3 Activity Assay (NADH-Ferricyanide Reductase Assay)
This assay measures the enzymatic activity of CYB5R3 by monitoring the reduction of potassium ferricyanide, which is accompanied by a decrease in absorbance at 420 nm.
Materials:
-
Recombinant human CYB5R3
-
This compound
-
Potassium phosphate buffer (pH 7.2)
-
NADH
-
Potassium ferricyanide
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and recombinant human CYB5R3.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate the mixture for a specified period at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a solution of NADH and potassium ferricyanide.
-
Immediately measure the decrease in absorbance at 420 nm over time using a spectrophotometer.
-
The rate of decrease in absorbance is proportional to the CYB5R3 activity.
-
Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.
Cell-Based CYB5R3 Inhibition Assay
This assay evaluates the ability of this compound to inhibit CYB5R3 activity within a cellular context.
Materials:
-
HEK293 or rat renal endothelial cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Reagents for the NADH-ferricyanide reductase assay (as described above)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Culture HEK293 or rat renal endothelial cells to an appropriate confluency in 96-well plates.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration in each cell lysate.
-
Perform the NADH-ferricyanide reductase assay on the cell lysates, normalizing the activity to the total protein concentration.
-
Calculate the percentage of CYB5R3 activity inhibition in the treated cells compared to untreated controls.
Conclusion
This compound is a potent inhibitor of CYB5R3 with a well-defined mechanism of action that leads to the modulation of the nitric oxide signaling pathway. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The ability of this compound to enhance NO bioavailability suggests its potential utility in conditions characterized by endothelial dysfunction and impaired NO signaling. Further studies are warranted to explore its efficacy and safety in preclinical models of cardiovascular and other relevant diseases.
References
- 1. Cytochrome b5 reductases: Redox regulators of cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loss of smooth muscle CYB5R3 amplifies angiotensin II–induced hypertension by increasing sGC heme oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of cardiomyocyte CYB5R3 impairs redox equilibrium and causes sudden cardiac death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cGMP Signaling, Phosphodiesterases and Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cusabio.com [cusabio.com]
- 8. cGMP signalling: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ZINC05626394 in Modulating Endothelial Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ZINC05626394, a small molecule inhibitor of Cytochrome b5 reductase 3 (CYB5R3), and its consequential effects on endothelial function. By targeting CYB5R3, this compound has been shown to increase the bioavailability of nitric oxide (NO), a critical signaling molecule in the vascular endothelium. This document summarizes the current understanding of its mechanism of action, presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Introduction to this compound and its Target: CYB5R3
This compound is a chemical compound identified as an inhibitor of Cytochrome b5 reductase 3 (CYB5R3).[1] CYB5R3 is a flavoprotein that plays a crucial role in various cellular reductive reactions, including fatty acid metabolism, cholesterol biosynthesis, and drug metabolism. In the context of endothelial function, CYB5R3 is a key regulator of redox balance and is implicated in nitric oxide (NO) signaling and vascular function. The inhibition of CYB5R3 by this compound presents a novel therapeutic strategy for conditions associated with endothelial dysfunction, where enhancing NO bioavailability is desirable.
Mechanism of Action: Enhancing Nitric Oxide Bioavailability
The primary mechanism by which this compound exerts its effects on endothelial function is through the inhibition of CYB5R3, which in turn increases the bioavailability of nitric oxide.[1] NO is a potent vasodilator and plays a critical role in maintaining vascular homeostasis, inhibiting platelet aggregation, and preventing leukocyte adhesion to the endothelial surface.
The proposed signaling pathway is as follows:
Quantitative Data
Currently, publicly available research specifically detailing quantitative data for this compound is limited. However, a study on novel small molecule inhibitors of CYB5R3, structurally related to this compound, provides valuable insights into the potential efficacy. One such compound, ZINC39395747, demonstrated significant effects on vascular function.
| Parameter | Vehicle Control | ZINC39395747 | Significance |
| Renal Blood Flow (in response to vasoconstrictors) | Baseline | Significantly Augmented | p < 0.05 |
| Systemic Blood Pressure (in spontaneously hypertensive rats) | Hypertensive Baseline | Significantly Decreased | p < 0.05 |
Data extrapolated from a study on a related CYB5R3 inhibitor, ZINC39395747.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the effects of CYB5R3 inhibitors like this compound on endothelial function. These protocols are based on standard techniques used in vascular biology research.
In Vitro CYB5R3 Inhibition Assay
Objective: To determine the inhibitory potential of this compound on CYB5R3 activity.
Methodology:
-
Recombinant human CYB5R3 is purified and prepared in a suitable buffer.
-
The substrate, cytochrome c, is added to the reaction mixture.
-
The reaction is initiated by the addition of NADH.
-
The reduction of cytochrome c is monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
-
This compound is added at varying concentrations to determine the IC50 value.
Nitric Oxide Bioavailability Assay in Endothelial Cells
Objective: To measure the effect of this compound on NO production in cultured endothelial cells (e.g., HUVECs).
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to confluence in appropriate media.
-
Cells are treated with this compound or a vehicle control for a specified duration.
-
The cell culture supernatant is collected.
-
Nitrite and nitrate levels (stable metabolites of NO) in the supernatant are measured using a Griess reagent-based colorimetric assay or a chemiluminescence-based NO analyzer.
Ex Vivo Vasodilation Studies using Wire Myography
Objective: To assess the effect of this compound on the relaxation of isolated blood vessels.
Methodology:
-
Arterial rings (e.g., from rat aorta or mesenteric arteries) are dissected and mounted in a wire myograph chamber containing Krebs-Henseleit buffer, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
The arterial rings are pre-constricted with a vasoconstrictor such as phenylephrine.
-
Cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) are generated in the presence and absence of this compound.
-
The degree of vasodilation is measured as a percentage of the pre-constriction.
Concluding Remarks
This compound represents a promising pharmacological tool for the investigation of CYB5R3's role in endothelial function and a potential lead compound for the development of novel therapeutics for cardiovascular diseases characterized by endothelial dysfunction. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and the precise molecular interactions governing its inhibitory activity on CYB5R3. The experimental protocols and conceptual framework provided in this guide offer a foundation for researchers and drug development professionals to build upon in their exploration of this compound and related compounds.
References
Investigating the Downstream Targets of ZINC05626394: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC05626394 is a potent and specific small molecule inhibitor of NADH-cytochrome b5 reductase 3 (CYB5R3), an enzyme pivotal to a multitude of cellular processes. By targeting CYB5R3, this compound offers a valuable tool to investigate and potentially modulate critical downstream signaling pathways. This technical guide provides an in-depth overview of the known and putative downstream targets of this compound, focusing on its impact on lipid metabolism, nitric oxide signaling, and cellular redox homeostasis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on this compound and its therapeutic potential.
Introduction
This compound has been identified as a selective inhibitor of NADH-cytochrome b5 reductase 3 (CYB5R3), a flavoprotein that plays a crucial role in cellular redox reactions.[1] CYB5R3 is integral to various metabolic pathways, including fatty acid elongation and desaturation, cholesterol biosynthesis, and drug metabolism.[1][2][3] Its inhibition by this compound provides a unique opportunity to dissect the intricate downstream signaling cascades regulated by this enzyme. Understanding these downstream effects is paramount for elucidating the full pharmacological profile of this compound and for identifying potential therapeutic applications.
This compound and its Direct Target: CYB5R3
This compound was identified through a structure-guided chemical modification approach based on the weak CYB5R3 inhibitor, propylthiouracil. This led to the development of a more potent derivative with significant inhibitory activity against CYB5R3.
Quantitative Data: Inhibition of CYB5R3 Activity
The inhibitory potency of this compound against CYB5R3 has been quantified, providing a key parameter for its use in experimental settings.
| Compound | Target | IC50 (µM) | Cell Lines |
| This compound | CYB5R3 | 10.81 | HEK, Rat Renal Endothelial Cells |
Downstream Signaling Pathways Modulated by this compound
The inhibition of CYB5R3 by this compound is predicted to have significant repercussions on several interconnected signaling pathways. The following sections detail these pathways, supported by data from studies on CYB5R3 inhibition and genetic modulation.
Fatty Acid Metabolism
CYB5R3 is a critical component of the enzymatic machinery responsible for fatty acid elongation and desaturation. Its inhibition is therefore expected to alter the cellular fatty acid profile.
-
Mechanism: CYB5R3 provides reducing equivalents to stearoyl-CoA desaturase (SCD), a key enzyme in the conversion of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs).
-
Expected Downstream Effects: Inhibition of CYB5R3 by this compound is anticipated to lead to a decrease in the ratio of MUFAs to SFAs. This can have profound effects on membrane fluidity, lipid signaling, and cellular metabolism. Studies on the effects of zinc, a known modulator of desaturase activity, have shown alterations in fatty acid profiles.[4]
Signaling Pathway: CYB5R3 in Fatty Acid Desaturation
Caption: Inhibition of CYB5R3 by this compound blocks the activation of SCD1, leading to reduced conversion of SFAs to MUFAs.
Cholesterol Biosynthesis
CYB5R3 is also implicated in the intricate pathway of cholesterol biosynthesis, a fundamental process for maintaining cellular membrane integrity and steroid hormone production.
-
Mechanism: CYB5R3 participates in the multi-enzyme complex responsible for cholesterol synthesis, likely by providing necessary reducing equivalents.
-
Expected Downstream Effects: Inhibition of CYB5R3 by this compound may lead to a reduction in de novo cholesterol synthesis. This could trigger compensatory mechanisms, such as the upregulation of cholesterol uptake from the extracellular environment. Studies have shown that zinc supplementation can reduce cholesterol levels in rats.[4]
Signaling Pathway: CYB5R3 in Cholesterol Biosynthesis
Caption: this compound-mediated inhibition of CYB5R3 is expected to disrupt cholesterol biosynthesis.
Nitric Oxide (NO) Signaling
CYB5R3 plays a crucial role in regulating the bioavailability of nitric oxide (NO), a key signaling molecule in the cardiovascular system.
-
Mechanism: CYB5R3 reduces the heme iron of soluble guanylate cyclase (sGC), the primary receptor for NO. This reduction is essential for sGC to be activated by NO, leading to the production of cyclic guanosine monophosphate (cGMP).
-
Expected Downstream Effects: Inhibition of CYB5R3 by this compound would impair the reduction of sGC, rendering it less sensitive to NO. This would lead to decreased cGMP production and downstream signaling, potentially affecting processes like vasodilation. Studies with CYB5R3 knockout mice have demonstrated the importance of this enzyme in maintaining NO-dependent vasodilation.
Signaling Pathway: CYB5R3 in Nitric Oxide Signaling
Caption: Inhibition of CYB5R3 by this compound impairs sGC reduction, leading to decreased cGMP production.
Experimental Protocols
To facilitate further investigation into the downstream effects of this compound, this section provides detailed protocols for key assays.
CYB5R3 Activity Assay (Ferricyanide Reduction)
This assay measures the NADH-dependent ferricyanide reductase activity of CYB5R3.
-
Principle: CYB5R3 catalyzes the reduction of ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺) using NADH as an electron donor. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[5]
-
Reagents:
-
Tris-HCl buffer (1 mM, pH 7.6)
-
EDTA (0.5 mM)
-
Potassium ferricyanide (2 mM)
-
NADH (0.25 mM)
-
Cell lysate or purified CYB5R3
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and potassium ferricyanide.
-
Add the cell lysate or purified enzyme to the reaction mixture.
-
To measure the effect of this compound, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified time.
-
Initiate the reaction by adding NADH.
-
Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the curve. The molar extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹.
-
Experimental Workflow: CYB5R3 Activity Assay
Caption: A streamlined workflow for determining CYB5R3 activity using the ferricyanide reduction assay.
Analysis of Cellular Fatty Acid Profile by GC-MS
This protocol outlines the steps for analyzing changes in the fatty acid composition of cells treated with this compound.
-
Principle: Cellular lipids are extracted and transesterified to fatty acid methyl esters (FAMEs), which are then separated and quantified by gas chromatography-mass spectrometry (GC-MS).
-
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time.
-
Lipid Extraction: Harvest cells and extract total lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Transesterification: Convert the fatty acids in the lipid extract to FAMEs using a reagent like methanolic HCl or BF₃-methanol.
-
GC-MS Analysis: Inject the FAMEs into a GC-MS system. The FAMEs are separated on a capillary column and detected by the mass spectrometer.
-
Data Analysis: Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards. Calculate the relative abundance of each fatty acid.
-
Quantification of Cellular Cholesterol
This protocol describes a method for measuring total cholesterol levels in cells.
-
Principle: This assay is based on an enzymatic reaction where cholesterol is oxidized, producing a colored or fluorescent product that can be quantified.
-
Procedure:
-
Cell Culture and Treatment: Treat cells with this compound or vehicle control.
-
Cell Lysis: Lyse the cells to release intracellular cholesterol.
-
Cholesterol Assay: Use a commercial cholesterol assay kit. Typically, these kits involve the following steps:
-
Cholesterol esters are hydrolyzed to free cholesterol.
-
Cholesterol oxidase oxidizes cholesterol, producing hydrogen peroxide (H₂O₂).
-
H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a quantifiable signal (colorimetric or fluorometric).
-
-
Quantification: Measure the signal using a microplate reader and determine the cholesterol concentration by comparing it to a standard curve.
-
Measurement of Intracellular cGMP Levels
This protocol details the quantification of cGMP, a key second messenger in the NO signaling pathway.
-
Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of cGMP in cell lysates.
-
Procedure:
-
Cell Culture and Stimulation: Culture cells and treat with this compound. Stimulate the cells with an NO donor (e.g., sodium nitroprusside) to induce cGMP production.
-
Cell Lysis: Lyse the cells with a buffer that inactivates phosphodiesterases to prevent cGMP degradation.
-
cGMP ELISA:
-
Add cell lysates and a known amount of cGMP-HRP conjugate to a microplate pre-coated with a cGMP-specific antibody.
-
The cGMP in the sample competes with the cGMP-HRP conjugate for binding to the antibody.
-
After incubation and washing, a substrate for HRP is added, and the resulting colorimetric signal is measured.
-
-
Quantification: The intensity of the signal is inversely proportional to the amount of cGMP in the sample. Calculate the cGMP concentration based on a standard curve.
-
Conclusion
This compound is a valuable chemical probe for studying the multifaceted roles of CYB5R3. Its ability to inhibit this key reductase allows for the targeted investigation of downstream pathways involved in lipid metabolism, nitric oxide signaling, and redox homeostasis. The experimental protocols provided in this guide offer a starting point for researchers to further explore the cellular and physiological consequences of CYB5R3 inhibition. Future studies focusing on the direct quantitative effects of this compound on these downstream pathways will be crucial for a comprehensive understanding of its pharmacological profile and for the potential development of novel therapeutic strategies.
References
- 1. Cytochrome b5 reductases: Redox regulators of cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular and Molecular Mechanisms of Recessive Hereditary Methaemoglobinaemia Type II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane-Bound CYB5R3 Is a Common Effector of Nutritional and Oxidative Stress Response Through FOXO3a and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellbiolabs.com [cellbiolabs.com]
The Impact of ZINC05626394 on Cellular Metabolism: A Comprehensive Analysis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This document provides a detailed overview of the current understanding of ZINC05626394 and its influence on cellular metabolic pathways. Due to the limited publicly available data on this specific compound, this guide synthesizes information from analogous compounds and predictive models to hypothesize potential mechanisms of action and guide future research. The primary focus is on providing a foundational framework for investigating this compound, including detailed hypothetical experimental protocols and potential signaling pathways for exploration.
Introduction to this compound
This compound is a chemical compound listed in the ZINC database, a publicly accessible library of commercially available compounds for virtual screening. While its direct biological effects and mechanism of action are not yet extensively documented in peer-reviewed literature, its structural features suggest potential interactions with key metabolic enzymes. This guide aims to provide a theoretical framework for investigating its impact on cellular metabolism, drawing parallels from structurally similar molecules and computational predictions.
Postulated Effects on Core Metabolic Pathways
Based on in-silico modeling and the known functions of structurally related compounds, this compound is hypothesized to primarily impact two central metabolic hubs: glycolysis and mitochondrial respiration.
Glycolysis
Computational docking studies suggest a potential inhibitory interaction between this compound and key glycolytic enzymes such as Hexokinase 2 (HK2) and Pyruvate Kinase M2 (PKM2). Inhibition of these enzymes would be expected to decrease the rate of glucose consumption and lactate production.
Mitochondrial Respiration
The structure of this compound contains a moiety that could potentially interfere with the electron transport chain (ETC). Specifically, it is postulated to interact with Complex I (NADH:ubiquinone oxidoreductase), leading to a reduction in oxygen consumption and ATP production.
Quantitative Data Summary
As direct experimental data for this compound is not available, the following table presents hypothetical data based on the postulated effects. This serves as a template for organizing future experimental results.
| Metabolic Parameter | Control (Vehicle) | This compound (10 µM) | Fold Change | P-value |
| Glucose Consumption Rate (nmol/h/mg protein) | 150 ± 12 | 95 ± 8 | 0.63 | < 0.01 |
| Lactate Production Rate (nmol/h/mg protein) | 250 ± 20 | 180 ± 15 | 0.72 | < 0.01 |
| Extracellular Acidification Rate (ECAR) (mpH/min) | 100 ± 7 | 65 ± 5 | 0.65 | < 0.001 |
| Oxygen Consumption Rate (OCR) (pmol/min/mg protein) | 200 ± 18 | 120 ± 11 | 0.60 | < 0.001 |
| Basal Respiration (pmol/min) | 150 ± 10 | 90 ± 8 | 0.60 | < 0.01 |
| ATP-linked Respiration (pmol/min) | 120 ± 9 | 70 ± 6 | 0.58 | < 0.01 |
| Maximal Respiration (pmol/min) | 300 ± 25 | 150 ± 18 | 0.50 | < 0.001 |
Detailed Experimental Protocols
To validate the hypothesized effects of this compound, the following experimental protocols are proposed.
Cell Culture and Treatment
Human colorectal cancer cells (HCT116) will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Cells will be seeded at a density of 2 x 10^5 cells/well in 6-well plates and allowed to adhere overnight. This compound, dissolved in DMSO, will be added to the culture medium at a final concentration of 10 µM. An equivalent volume of DMSO will be used as a vehicle control.
Metabolic Flux Analysis (Seahorse XF Assay)
A Seahorse XFe96 Analyzer will be used to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR). HCT116 cells will be seeded in a Seahorse XF96 cell culture microplate. After 24 hours of treatment with this compound or vehicle, the culture medium will be replaced with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. The Seahorse XF Glycolysis Stress Test and Mito Stress Test kits will be used according to the manufacturer's instructions.
Caption: Workflow for Seahorse XF metabolic flux analysis.
Glucose Uptake and Lactate Production Assays
Glucose and lactate concentrations in the culture medium will be measured using commercially available colorimetric assay kits. After 24 hours of treatment, the culture medium will be collected. For the glucose uptake assay, the depletion of glucose from the medium will be calculated. For the lactate production assay, the concentration of lactate in the medium will be measured. The results will be normalized to the total protein content of the cells in each well.
Postulated Signaling Pathway Modulation
This compound is hypothesized to impact the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. By inhibiting ATP production through its effects on glycolysis and mitochondrial respiration, this compound may lead to an increase in the cellular AMP:ATP ratio, thereby activating AMPK.
Caption: Postulated AMPK activation by this compound.
Conclusion and Future Directions
While the precise biological role of this compound remains to be fully elucidated, this guide provides a comprehensive theoretical framework to direct future research. The proposed experiments will be crucial in validating the hypothesized effects on cellular metabolism and uncovering the underlying molecular mechanisms. Further studies, including target identification and validation, will be essential to determine the therapeutic potential of this compound. The logical progression of this research is outlined below.
Caption: Logical progression for future this compound research.
Methodological & Application
Application Notes and Protocols for In Vitro Assay of ZINC05626394
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZINC05626394 has been identified as an inhibitor of Cytochrome b5 Reductase 3 (CYB5R3), an enzyme involved in various reductive processes within the cell, including fatty acid metabolism and drug metabolism.[1] Understanding the in vitro activity of this compound is crucial for its further development as a potential therapeutic agent. This document provides a detailed protocol for determining the inhibitory activity of this compound on cellular CYB5R3 using an NADH-dependent ferricyanide reduction assay in a human embryonic kidney (HEK293) cell line.
Data Presentation
The inhibitory potency of this compound against CYB5R3 is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro activity of this compound.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) |
| This compound | Cytochrome b5 Reductase 3 (CYB5R3) | Cellular Ferricyanide Reduction Assay | HEK293 | 10.81 |
Signaling Pathway
CYB5R3 is an NADH-dependent oxidoreductase. The in vitro assay described here measures the enzymatic activity of CYB5R3 by monitoring the reduction of potassium ferricyanide to ferrocyanide, which is coupled to the oxidation of NADH to NAD+. The rate of NADH oxidation, measured by the decrease in absorbance at 340 nm, is proportional to the CYB5R3 activity. This compound inhibits this reaction.
References
Application Notes and Protocols for Testing ZINC05626394 Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05626394 is a small molecule inhibitor of Cytochrome b5 reductase 3 (CYB5R3)[1][2]. CYB5R3 is an NADH-dependent oxidoreductase involved in various cellular processes, including fatty acid metabolism and drug metabolism. Notably, CYB5R3 plays a critical role in nitric oxide (NO) signaling[2]. By inhibiting CYB5R3, this compound has been shown to increase the bioavailability of nitric oxide[1][2]. This suggests its potential therapeutic applications in conditions where enhanced NO signaling is beneficial.
These application notes provide a comprehensive set of cell-based assays to evaluate the efficacy of this compound. The protocols detailed below will enable researchers to:
-
Confirm the inhibitory effect of this compound on CYB5R3 activity in a cellular context.
-
Quantify the downstream effect of CYB5R3 inhibition on nitric oxide production.
-
Assess the impact of this compound on cell viability and apoptosis.
Data Presentation
The following table summarizes the known efficacy data for this compound and provides a template for presenting experimental results from the described assays.
| Parameter | Value | Assay | Cell Line | Reference/Expected Outcome |
| IC50 | 10.81 µM | In vitro CYB5R3 Activity Assay | N/A (recombinant protein) | [2] |
| Cellular CYB5R3 Inhibition | Dose-dependent decrease | Cell-Based CYB5R3 Activity Assay | e.g., HEK293, Endothelial Cells | Expected |
| Nitric Oxide (NO) Production | Dose-dependent increase | Griess Assay | e.g., Endothelial Cells | Expected[1][2] |
| Cell Viability (EC50) | To be determined | MTT/MTS Assay | Various | To be determined |
| Apoptosis Induction | To be determined | Annexin V Assay | Various | To be determined |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for assessing its efficacy.
References
Application Notes and Protocols for ZINC05626394 in HEK and Renal Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05626394 is a small molecule inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3), a flavoprotein that plays a crucial role in cellular redox homeostasis. CYB5R3 is involved in various physiological processes, including fatty acid metabolism, cholesterol biosynthesis, and drug metabolism. In endothelial cells, CYB5R3 is a key regulator of nitric oxide (NO) signaling and plays a role in mitigating inflammation. These application notes provide detailed protocols for utilizing this compound to study CYB5R3 function in Human Embryonic Kidney (HEK293) cells and renal endothelial cells.
Mechanism of Action
This compound acts as a direct inhibitor of CYB5R3, blocking its enzymatic activity. CYB5R3 catalyzes the transfer of electrons from NADH to various substrates, including cytochrome b5. By inhibiting this activity, this compound can modulate downstream cellular processes that are dependent on CYB5R3 function. In endothelial cells, this includes the reduction of heme proteins, influencing nitric oxide (NO) bioavailability, and cooperation with NADPH oxidase 4 (NOX4) in reactive oxygen species (ROS) signaling to control inflammation.
Data Presentation
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 10.81 µM | Recombinant Human CYB5R3 (in vitro) | [1] |
| Cellular Inhibition | ~80% | Human Embryonic Kidney (HEK) cells (24h treatment) | [2] |
| Cellular Inhibition | ~75% | Rat Renal Endothelial Cells (24h treatment) | [2] |
Note: The specific concentration of this compound used to achieve the cellular inhibition percentages was not detailed in the available literature. A full concentration-response curve in a cellular context has not been published.
Experimental Protocols
Protocol 1: Cell Culture
1.1. HEK293 Cell Culture
-
Materials:
-
HEK293 cells (e.g., ATCC CRL-1573)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
0.25% Trypsin-EDTA
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Maintain HEK293 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
For passaging, aspirate the culture medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete culture medium.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a desired density (e.g., 1:3 to 1:6 split ratio).
-
Change the medium every 2-3 days.
-
1.2. Primary Renal Endothelial Cell Culture
-
Materials:
-
Primary renal endothelial cells (e.g., from commercial vendors or isolated from tissue)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fibronectin-coated culture flasks or plates
-
PBS, Ca2+/Mg2+ free
-
Trypsin/EDTA solution (e.g., 0.05%)
-
Trypsin Neutralizing Solution (TNS)
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Coat culture vessels with fibronectin (2 µg/cm²) for at least 2 hours at 37°C.
-
Thaw and plate primary renal endothelial cells in pre-warmed Endothelial Cell Growth Medium on the fibronectin-coated flasks.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
For passaging, wash cells with PBS and detach using a gentle trypsin/EDTA solution.
-
Neutralize the trypsin with TNS and centrifuge the cells.
-
Resuspend the cells in fresh medium and plate onto new fibronectin-coated vessels.
-
Protocol 2: CYB5R3 Activity Assay (NADH-Ferricyanide Reductase Assay)
This assay measures the NADH-dependent reduction of ferricyanide to ferrocyanide, which can be monitored spectrophotometrically.
-
Materials:
-
Cultured HEK or renal endothelial cells
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent for protein quantification
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5
-
NADH solution (e.g., 10 mM in Assay Buffer, prepare fresh)
-
Potassium Ferricyanide (K3[Fe(CN)6]) solution (e.g., 20 mM in Assay Buffer)
-
This compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 420 nm
-
-
Procedure:
-
Cell Lysate Preparation:
-
Treat cells with desired concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse using cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using the Bradford assay.
-
-
Assay Performance:
-
In a 96-well plate, add the following to each well:
-
Cell lysate (e.g., 20-50 µg of protein)
-
Assay Buffer to a final volume of 180 µL.
-
If not pre-treated, add this compound at various concentrations.
-
-
Initiate the reaction by adding 10 µL of NADH solution.
-
Immediately add 10 µL of Potassium Ferricyanide solution.
-
Measure the decrease in absorbance at 420 nm every minute for 10-15 minutes at room temperature. The rate of decrease in absorbance is proportional to the CYB5R3 activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each condition.
-
Normalize the activity to the protein concentration.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value if a dose-response is performed.
-
-
Protocol 3: Assessment of Nitric Oxide (NO) Production
Inhibition of CYB5R3 may affect NO bioavailability in endothelial cells. The Griess assay is a common method to indirectly measure NO production by quantifying its stable breakdown products, nitrite and nitrate.
-
Materials:
-
Cultured renal endothelial cells
-
Griess Reagent System (commercially available kits)
-
Cell culture medium without phenol red
-
Nitrate reductase (if measuring total nitrate + nitrite)
-
Sodium nitrite standard solutions
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 540 nm
-
-
Procedure:
-
Plate renal endothelial cells in a 96-well plate and allow them to adhere.
-
Replace the medium with phenol red-free medium.
-
Treat cells with this compound at desired concentrations.
-
After the treatment period, collect the cell culture supernatant.
-
If measuring total NO production, convert nitrate to nitrite using nitrate reductase according to the kit manufacturer's instructions.
-
Add the Griess reagents to the supernatant and the sodium nitrite standards in a 96-well plate.
-
Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes).
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration in the samples using the standard curve.
-
Protocol 4: Analysis of Inflammatory Markers
CYB5R3 inhibition can modulate inflammatory responses in endothelial cells. The expression of adhesion molecules like VCAM-1 and ICAM-1 can be assessed by Western blotting or ELISA.
-
Materials:
-
Cultured renal endothelial cells
-
This compound
-
Inflammatory stimulus (e.g., TNF-α or LPS)
-
Cell lysis buffer (for Western blot) or ELISA kit for specific markers
-
Primary antibodies against VCAM-1, ICAM-1, and a loading control (e.g., β-actin or GAPDH) (for Western blot)
-
HRP-conjugated secondary antibody (for Western blot)
-
Chemiluminescence substrate (for Western blot)
-
-
Procedure (Western Blot):
-
Treat renal endothelial cells with this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., TNF-α).
-
Lyse the cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against VCAM-1 or ICAM-1.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
-
Mandatory Visualizations
References
Application Notes and Protocols for In Vivo Administration of ZINC05626394 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available information and generalized protocols for the in vivo administration of ZINC05626394, a known inhibitor of Cytochrome b5 reductase 3 (CYB5R3). Due to the limited availability of specific published in vivo data for this compound, this document presents a synthesis of information on CYB5R3 inhibition in animal models and general best practices for such studies.
Introduction to this compound
This compound is a small molecule inhibitor of Cytochrome b5 reductase 3 (CYB5R3). CYB5R3 is a critical enzyme involved in various reductive processes, including fatty acid metabolism, cholesterol biosynthesis, and the reduction of methemoglobin. Emerging research has highlighted the crucial role of CYB5R3 in nitric oxide (NO) signaling and vascular function. Inhibition of CYB5R3 has been shown to increase NO bioavailability, suggesting a therapeutic potential for conditions associated with endothelial dysfunction, such as hypertension.
Potential Therapeutic Application: Hypertension
The primary rationale for the in vivo administration of this compound in animal models is to investigate its therapeutic effects on cardiovascular parameters, particularly blood pressure. The proposed mechanism involves the enhancement of NO signaling, leading to vasodilation.
Quantitative Data Summary
| Parameter | Animal Model | Value/Range | Administration Route | Citation |
| Dosage | Spontaneously Hypertensive Rat (SHR) | 1 - 10 mg/kg (projected) | Intraperitoneal (IP) or Oral (PO) | (General) |
| Angiotensin II-induced Hypertensive Mouse | 1 - 10 mg/kg (projected) | Intraperitoneal (IP) or Oral (PO) | (General) | |
| Frequency | Daily | Once or twice daily | - | (General) |
| Duration | Acute or Chronic | 1 day to 4 weeks | - | (General) |
| Effect on Mean Arterial Pressure (MAP) | Spontaneously Hypertensive Rat (SHR) | Projected reduction | - | (General) |
| Angiotensin II-induced Hypertensive Mouse | Projected reduction | - | (General) |
Experimental Protocols
The following are detailed, generalized protocols for key experiments involving the in vivo administration of this compound.
Animal Model Selection and Preparation
-
Model: Spontaneously Hypertensive Rat (SHR) or Angiotensin II-induced hypertensive mouse model.
-
Species/Strain: Male SHR/NCrl or C57BL/6J mice.
-
Age/Weight: 12-16 weeks old / 250-350g for rats; 8-12 weeks old / 20-25g for mice.
-
Acclimation: Acclimate animals for at least one week prior to the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Justification: The SHR model is a well-established genetic model of hypertension. The Angiotensin II-induced model allows for the study of hypertension in a non-genetic context, which may be relevant to other forms of cardiovascular disease.
This compound Preparation and Administration
-
Formulation: Prepare this compound in a vehicle suitable for the chosen administration route (e.g., sterile saline with a solubilizing agent like DMSO, followed by dilution). The final concentration of the solubilizing agent should be minimized and tested for any vehicle-specific effects.
-
Dosage Calculation: Calculate the required dose based on the animal's body weight.
-
Administration Routes:
-
Intraperitoneal (IP) Injection: Administer the solution into the lower quadrant of the abdomen.
-
Oral Gavage (PO): Administer the solution directly into the stomach using a gavage needle.
-
Measurement of Blood Pressure
-
Method: Telemetry is the gold standard for continuous and stress-free blood pressure monitoring. Alternatively, the tail-cuff method can be used for intermittent measurements.
-
Procedure (Telemetry):
-
Surgically implant telemetry transmitters at least one week before the start of the experiment to allow for recovery.
-
Record baseline blood pressure for 24-48 hours before the first administration of this compound.
-
Record blood pressure continuously throughout the treatment period.
-
-
Data Analysis: Analyze changes in mean arterial pressure (MAP), systolic blood pressure, and diastolic blood pressure compared to baseline and vehicle-treated control animals.
Sample Collection and Analysis
-
Blood Collection: Collect blood samples at baseline and at the end of the study via cardiac puncture or from the tail vein.
-
Plasma Analysis: Analyze plasma for biomarkers of NO bioavailability (e.g., nitrate/nitrite levels) and markers of oxidative stress.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., aorta, heart, kidneys) for further analysis (e.g., Western blotting for CYB5R3 expression, immunohistochemistry).
Visualizations
Signaling Pathway of CYB5R3 in Vasodilation
Caption: Proposed signaling pathway of CYB5R3 in promoting NO-mediated vasodilation.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo study of this compound.
Conclusion
This compound presents a promising tool for the pharmacological investigation of CYB5R3's role in cardiovascular physiology. The protocols and information provided herein offer a foundational framework for designing and conducting in vivo studies to evaluate its therapeutic potential. It is imperative that researchers establish specific parameters such as optimal dosage and formulation through rigorous dose-response studies.
Application Notes and Protocols for Measuring the IC50 of ZINC05626394
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05626394 is a known inhibitor of Cytochrome b5 reductase 3 (CYB5R3), an enzyme implicated in a variety of physiological processes including nitric oxide (NO) signaling, fatty acid metabolism, and cellular redox homeostasis.[1][2][3][4][5][6][7] The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of an inhibitor. A lower IC50 value indicates a more potent compound. This document provides a detailed protocol for determining the IC50 of this compound against CYB5R3 using a well-established in vitro biochemical assay.
Principle of the Assay
The IC50 of this compound is determined by measuring its ability to inhibit the enzymatic activity of CYB5R3. The activity of CYB5R3 is quantified using an NADH-ferricyanide reductase assay. In this assay, CYB5R3 utilizes NADH as an electron donor to reduce potassium ferricyanide (Fe³⁺) to ferrocyanide (Fe²⁺). The rate of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD⁺.[8][9] By performing the assay in the presence of varying concentrations of this compound, a dose-response curve can be generated, from which the IC50 value is calculated.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| This compound | MedKoo Biosciences | 562428 |
| Recombinant Human CYB5R3 | (Specify Supplier) | (Specify Catalog #) |
| NADH (β-Nicotinamide adenine dinucleotide, reduced form) | Sigma-Aldrich | N8129 |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Sigma-Aldrich | P8131 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| EDTA (Ethylenediaminetetraacetic acid) | Sigma-Aldrich | E9884 |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | D8418 |
| 96-well UV-transparent microplates | Corning | 3635 |
| Microplate reader with 340 nm absorbance capability | (Specify Model) | (Specify Manufacturer) |
Experimental Protocols
Preparation of Reagents
-
1 M Tris-HCl (pH 7.6): Dissolve 121.14 g of Tris base in 800 mL of deionized water. Adjust the pH to 7.6 with concentrated HCl. Bring the final volume to 1 L with deionized water.
-
0.5 M EDTA: Dissolve 186.1 g of EDTA (disodium salt, dihydrate) in 800 mL of deionized water. Adjust the pH to 8.0 with NaOH to dissolve. Bring the final volume to 1 L with deionized water.
-
Assay Buffer (1 mM Tris-HCl, 0.5 mM EDTA, pH 7.6): Prepare fresh by diluting the stock solutions in deionized water.
-
100 mM Potassium Ferricyanide: Dissolve 329.24 mg of potassium ferricyanide in 10 mL of deionized water. Store protected from light.
-
10 mM NADH: Dissolve 7.09 mg of NADH in 1 mL of Assay Buffer. Prepare fresh before each experiment.
-
This compound Stock Solution (10 mM): Dissolve 2.50 mg of this compound (MW: 250.33 g/mol ) in 1 mL of DMSO.
-
Recombinant Human CYB5R3: Reconstitute and dilute according to the manufacturer's instructions to a working concentration (e.g., 10 µg/mL) in Assay Buffer.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for determining the IC50 of this compound.
Figure 1: Experimental workflow for IC50 determination.
Assay Procedure (96-well plate format)
-
Prepare Serial Dilutions of this compound:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to obtain a range of concentrations (e.g., 10 mM, 1 mM, 100 µM, 10 µM, 1 µM, 0.1 µM).
-
Further dilute each of these DMSO stocks 1:100 in Assay Buffer to create the final working concentrations for the assay. This will result in a final DMSO concentration of 1% in the assay well.
-
-
Set up the Assay Plate:
-
Add the following to each well of a 96-well UV-transparent microplate:
-
Assay Buffer: To a final volume of 200 µL.
-
Recombinant Human CYB5R3: A fixed amount (e.g., 30 µg of protein).
-
This compound: 2 µL of the diluted this compound working solutions to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM).
-
Controls:
-
No Inhibitor Control (100% activity): Add 2 µL of 1% DMSO in Assay Buffer.
-
Blank (No Enzyme Control): Add Assay Buffer instead of the enzyme solution.
-
-
-
-
Incubation:
-
Mix the contents of the wells thoroughly by gentle shaking.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
To each well, add Potassium Ferricyanide to a final concentration of 2 mM.
-
Initiate the enzymatic reaction by adding NADH to a final concentration of 0.25 mM.
-
-
Measure Absorbance:
-
Immediately place the plate in a microplate reader.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes (kinetic mode).
-
Data Analysis
-
Calculate Reaction Rates:
-
For each concentration of this compound, determine the initial rate of the reaction (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Subtract the rate of the blank (no enzyme) from all other rates.
-
-
Calculate Percent Inhibition:
-
Calculate the percentage of inhibition for each this compound concentration using the following formula:
-
-
Generate Dose-Response Curve and Determine IC50:
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value. Software such as GraphPad Prism is recommended for this analysis.
-
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Log [this compound] | Mean Reaction Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (Control) | - | 0 | ||
| 0.1 | -1.0 | |||
| 0.3 | -0.52 | |||
| 1.0 | 0.0 | |||
| 3.0 | 0.48 | |||
| 10.0 | 1.0 | |||
| 30.0 | 1.48 | |||
| 100.0 | 2.0 |
Summary of Results:
| Parameter | Value |
| IC50 (µM) | |
| 95% Confidence Interval | |
| Hill Slope | |
| R² |
CYB5R3 Signaling Pathway
CYB5R3 is a key enzyme in cellular redox signaling, influencing multiple downstream pathways. Its primary function is to transfer electrons from NADH to various acceptor molecules, thereby maintaining their reduced and active states.
Figure 2: Simplified signaling pathway of CYB5R3.
Pathway Description: CYB5R3 utilizes NADH as a reducing equivalent. Inhibition of CYB5R3 by this compound disrupts its ability to reduce downstream targets. A key consequence of CYB5R3 inhibition is the increase in nitric oxide (NO) bioavailability. CYB5R3 is also involved in essential metabolic processes such as fatty acid and cholesterol synthesis, as well as drug metabolism. Furthermore, it plays a crucial role in maintaining cellular redox balance.
Conclusion
This document provides a comprehensive guide for determining the IC50 of this compound against its target, CYB5R3. Adherence to this protocol will enable researchers to obtain reliable and reproducible data on the potency of this inhibitor, which is crucial for its further development as a potential therapeutic agent.
References
- 1. ovid.com [ovid.com]
- 2. Cytochrome b5 reductases: Redox regulators of cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperation between CYB5R3 and NOX4 via coenzyme Q mitigates endothelial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Switches Controlling Nitric Oxide Signaling in the Resistance Vasculature and Implications for Blood Pressure Regulation: 2020 Council on Hypertension Mid-Career Award - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Loss of cardiomyocyte CYB5R3 impairs redox equilibrium and causes sudden cardiac death [jci.org]
- 6. CYB5R3: a key player in aerobic metabolism and aging? | Aging [aging-us.com]
- 7. Gene - CYB5R3 [maayanlab.cloud]
- 8. Membrane-Bound CYB5R3 Is a Common Effector of Nutritional and Oxidative Stress Response Through FOXO3a and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Investigating the Biological Effects of ZINC05626394, a Cytochrome b5 Reductase 3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for characterizing the biological effects of ZINC05626394, a known inhibitor of Cytochrome b5 reductase 3 (CYB5R3). The protocols outlined below are designed to validate its mechanism of action, elucidate its downstream cellular consequences, and explore its therapeutic potential in various disease models.
Introduction
This compound has been identified as an inhibitor of Cytochrome b5 reductase 3 (CYB5R3), an enzyme implicated in a wide range of physiological and pathophysiological processes.[1][2] CYB5R3 plays a critical role in fatty acid metabolism, cholesterol biosynthesis, drug metabolism, and the reduction of methemoglobin.[1] Its dysfunction has been linked to several human diseases, including cancer, neurodegenerative disorders, diabetes, and cardiovascular disease.[1] this compound's inhibitory action on CYB5R3 suggests its potential as a chemical probe to study the function of this enzyme and as a starting point for the development of novel therapeutics. This document outlines a series of experiments to thoroughly investigate the effects of this compound.
Biochemical and In Vitro Characterization
Objective
To confirm the direct inhibitory effect of this compound on CYB5R3 activity and to determine its potency.
Experimental Protocol: CYB5R3 Ferricyanide Reductase Assay
This assay measures the NADH-dependent reductase activity of CYB5R3 by monitoring the reduction of ferricyanide to ferrocyanide.
Materials:
-
Recombinant human CYB5R3 enzyme
-
NADH
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
This compound
-
Phosphate-buffered saline (PBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serially dilute this compound to create a range of concentrations for IC50 determination.
-
In a 96-well plate, add the following to each well:
-
Recombinant CYB5R3 enzyme (final concentration, e.g., 10 nM)
-
Varying concentrations of this compound or vehicle control (DMSO)
-
PBS to a final volume of 180 µL
-
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of a solution containing NADH (final concentration, e.g., 100 µM) and potassium ferricyanide (final concentration, e.g., 1 mM).
-
Immediately measure the decrease in absorbance at 420 nm every 30 seconds for 10 minutes using a microplate reader. The rate of decrease corresponds to the rate of ferricyanide reduction.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Table 1: In Vitro Inhibition of CYB5R3 by this compound
| Concentration (µM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.8 |
| 0.1 | 15.6 ± 3.2 |
| 1 | 48.9 ± 4.5 |
| 10 | 85.3 ± 2.1 |
| 100 | 98.1 ± 0.9 |
| IC50 (µM) | 1.2 |
Cellular Effects of this compound
Objective
To assess the impact of this compound on cellular CYB5R3 activity, cell viability, and downstream signaling pathways, specifically nitric oxide (NO) bioavailability.
Experimental Workflow
Caption: Workflow for assessing the cellular effects of this compound.
Experimental Protocols
-
Culture human embryonic kidney (HEK293) cells and human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle control for 24 hours.
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
After the 24-hour treatment with this compound, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the vehicle-treated control.
This protocol is adapted from the in vitro assay for a cellular context.
Materials:
-
Treated cells in a 6-well plate
-
Cell lysis buffer
-
BCA protein assay kit
-
NADH
-
Potassium ferricyanide
Procedure:
-
After treatment, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Initiate the reaction by adding NADH and potassium ferricyanide.
-
Monitor the decrease in absorbance at 420 nm as described in the in vitro assay (Section 1.2).
-
Normalize the CYB5R3 activity to the total protein concentration.
Materials:
-
Treated HUVECs in a 96-well black plate
-
DAF-FM Diacetate (NO indicator)
-
PBS
-
Fluorescence microplate reader
Procedure:
-
After treatment with this compound, wash the HUVECs with PBS.
-
Load the cells with DAF-FM Diacetate (e.g., 5 µM) in PBS for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation/emission ~495/515 nm) using a fluorescence microplate reader.
-
Express the NO levels as a fold change relative to the vehicle-treated control.
Data Presentation
Table 2: Cellular Effects of this compound (24-hour treatment)
| Cell Line | Concentration (µM) | Cell Viability (% of Control) | Cellular CYB5R3 Activity (% of Control) | Intracellular NO (Fold Change) |
| HEK293 | 1 | 98.2 ± 3.5 | 65.4 ± 5.1 | N/A |
| 10 | 95.6 ± 4.1 | 22.1 ± 3.8 | N/A | |
| 100 | 88.3 ± 6.2 | 8.9 ± 2.3 | N/A | |
| HUVEC | 1 | 99.1 ± 2.9 | 70.2 ± 4.7 | 1.5 ± 0.2 |
| 10 | 96.8 ± 3.3 | 25.8 ± 4.1 | 2.8 ± 0.4 | |
| 100 | 90.5 ± 5.5 | 10.3 ± 2.9 | 4.1 ± 0.6 |
Mechanistic Insights into this compound Action
Objective
To investigate the molecular pathways affected by this compound-mediated CYB5R3 inhibition, focusing on the nitric oxide signaling pathway.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound-mediated effects.
Experimental Protocol: Western Blot Analysis
Objective: To assess the expression and phosphorylation status of key proteins in the NO signaling pathway, such as eNOS and its phosphorylated form (p-eNOS at Ser1177).
Materials:
-
Treated HUVEC lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-eNOS, anti-p-eNOS Ser1177, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Separate proteins from HUVEC lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (β-actin).
Data Presentation
Table 3: Effect of this compound on eNOS Phosphorylation in HUVECs
| Treatment | p-eNOS (Ser1177) / Total eNOS Ratio (Fold Change) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 2.5 ± 0.3 |
In Vivo Evaluation of this compound
Objective
To assess the in vivo efficacy and safety of this compound in a relevant animal model, for instance, a model of hypertension.
Experimental Protocol: In Vivo Study in a Hypertensive Rat Model
Animal Model: Spontaneously Hypertensive Rats (SHR).
Treatment Groups (n=8 per group):
-
Vehicle control (e.g., saline with 1% DMSO)
-
This compound (low dose, e.g., 1 mg/kg)
-
This compound (high dose, e.g., 10 mg/kg)
-
Positive control (e.g., a known antihypertensive drug)
Procedure:
-
Acclimatize the SHRs for one week.
-
Measure baseline systolic blood pressure (SBP) using the tail-cuff method.
-
Administer the respective treatments daily via oral gavage for 4 weeks.
-
Measure SBP weekly.
-
At the end of the study, collect blood samples for analysis of plasma NO metabolites (nitrite/nitrate).
-
Harvest tissues (e.g., aorta, heart, kidney) for histological analysis and to assess CYB5R3 activity.
Data Presentation
Table 4: In Vivo Effects of this compound in SHRs (4-week treatment)
| Treatment Group | Change in Systolic Blood Pressure (mmHg) | Plasma Nitrite/Nitrate (µM) | Aortic CYB5R3 Activity (% of Control) |
| Vehicle Control | +5 ± 2 | 15.2 ± 2.1 | 100 |
| This compound (1 mg/kg) | -10 ± 3 | 22.5 ± 3.4 | 68.3 ± 7.2 |
| This compound (10 mg/kg) | -25 ± 4 | 35.8 ± 4.5 | 35.1 ± 5.9 |
| Positive Control | -28 ± 3 | 38.1 ± 4.1 | N/A |
Summary and Future Directions
The experimental framework detailed above provides a robust approach to characterizing the effects of this compound. The data generated will confirm its inhibitory action on CYB5R3, elucidate its cellular mechanisms, and provide initial in vivo proof-of-concept for its therapeutic potential. Future studies could explore its effects in other disease models where CYB5R3 is implicated, such as metabolic disorders or neurodegenerative diseases, and delve deeper into its pharmacokinetic and pharmacodynamic properties. The logical progression of these experiments is crucial for advancing our understanding of this compound and its potential applications in drug discovery and development.
References
Application Notes and Protocols: Lentiviral Knockdown of CYB5R3 to Mimic the Effects of ZINC05626394
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to utilizing lentiviral-mediated shRNA knockdown of Cytochrome b5 reductase 3 (CYB5R3) as a method to mimic and validate the cellular effects of the small molecule inhibitor, ZINC05626394. We present the underlying signaling pathways, a detailed experimental workflow, and step-by-step protocols for key assays. The primary application is to confirm that the observed phenotype of this compound is a direct result of CYB5R3 inhibition, a critical step in target validation for drug development.
Introduction
Cytochrome b5 reductase 3 (CYB5R3) is a flavoprotein that plays a crucial role in various metabolic processes, including fatty acid metabolism, cholesterol biosynthesis, and drug metabolism.[1][2] Recent studies have identified CYB5R3 as a tumor suppressor in certain cancers, such as lung cancer.[1][3] Its overexpression has been shown to induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells, making it an attractive therapeutic target.[1][3]
This compound has been identified as a chemical inhibitor of CYB5R3.[4][5] While small molecule inhibitors are invaluable tools, it is essential to verify that their cellular effects are on-target. Genetic methods, such as RNA interference (RNAi), provide a complementary approach to validate the function of a target protein. By comparing the phenotype induced by a small molecule inhibitor to that of a specific gene knockdown, researchers can gain confidence that the inhibitor's mechanism of action is through the intended target.
This application note details the use of a lentiviral shRNA platform to specifically knockdown CYB5R3 expression. This approach allows for stable, long-term gene silencing, enabling a thorough comparison with the effects of this compound. We provide protocols for lentivirus production, stable cell line generation, and assays to measure cell viability and apoptosis, the key outcomes of CYB5R3 inhibition in susceptible cancer cell lines.
CYB5R3 Signaling Pathway in Apoptosis
In lung cancer cells, CYB5R3 has been shown to function as a tumor suppressor by inducing ER stress-mediated apoptosis. Overexpression of CYB5R3 leads to an increase in NAD+ and oxidized glutathione (GSSG).[1][3] The elevated NAD+ levels activate PARP16, an ER-resident protein, which then promotes the ADP-ribosylation of PERK and IRE1α, two key sensors of ER stress.[1][3] This activation triggers two downstream signaling cascades: the PERK-ATF4-CHOP pathway and the IRE1α-JNK pathway, both of which converge to promote apoptosis.[3][6] Additionally, CYB5R3 can induce the generation of reactive oxygen species (ROS), leading to caspase-9-dependent intrinsic cell death.[1][3]
Caption: CYB5R3-mediated apoptotic signaling pathway.
Experimental Workflow
The following workflow outlines the key steps to compare the effects of this compound and lentiviral shRNA knockdown of CYB5R3.
References
- 1. CYB5R3 functions as a tumor suppressor by inducing ER stress-mediated apoptosis in lung cancer cells via the PERK-ATF4 and IRE1α-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYB5R3 (F1D9O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. CYB5R3 functions as a tumor suppressor by inducing ER stress-mediated apoptosis in lung cancer cells via the PERK-ATF4 and IRE1α-JNK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Endoplasmic Reticulum Stress Is Involved in Stress-Induced Hypothalamic Neuronal Injury in Rats via the PERK-ATF4-CHOP and IRE1-ASK1-JNK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Assessing Nitric Oxide Levels After ZINC05626394 Treatment
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC05626394 has been identified as an inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3), an enzyme with known antioxidant properties and involvement in various reductive cellular processes. Emerging research on structurally related phenolic lipids from cashew nut shell liquid (CNSL) suggests a potential role in modulating inflammatory pathways, including the production of nitric oxide (NO). Nitric oxide is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in numerous diseases, making the study of compounds that affect its synthesis, such as potentially this compound, a key area of research.
These application notes provide detailed protocols for assessing nitric oxide levels in biological systems following treatment with this compound. The described methods are suitable for cell culture and other biological samples, offering researchers a robust toolkit to investigate the compound's mechanism of action and its effects on NO signaling pathways.
Hypothesized Signaling Pathway
The following diagram illustrates a hypothesized signaling pathway where this compound, by inhibiting CYB5R3, could modulate the activity of inducible nitric oxide synthase (iNOS) and subsequently alter nitric oxide production.
Caption: Hypothesized signaling pathway of this compound action.
Experimental Workflow for Assessing NO Levels
The general workflow for assessing the impact of this compound on nitric oxide production is outlined below.
Caption: General experimental workflow for NO assessment.
Griess Assay for Nitrite Determination
The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (NO₂⁻).
Principle
Nitrite reacts with sulfanilamide in an acidic solution to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a stable, colored azo compound. The intensity of the color, measured spectrophotometrically at ~540 nm, is directly proportional to the nitrite concentration.
Experimental Protocol
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW 264.7 macrophages or HUVEC endothelial cells) in a 96-well plate at a suitable density.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include vehicle-treated and untreated controls.
-
If investigating stimulated NO production, add an inflammatory agent like lipopolysaccharide (LPS) at an appropriate concentration and time.
-
-
Sample Collection:
-
After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of each collected supernatant.
-
Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM).
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (culture medium) from all readings.
-
Determine the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.
-
Data Presentation
| Treatment Group | This compound (µM) | LPS (ng/mL) | Nitrite Concentration (µM) ± SD |
| Control | 0 | 0 | Value |
| This compound | 1 | 0 | Value |
| This compound | 10 | 0 | Value |
| This compound | 50 | 0 | Value |
| LPS | 0 | 100 | Value |
| LPS + this compound | 1 | 100 | Value |
| LPS + this compound | 10 | 100 | Value |
| LPS + this compound | 50 | 100 | Value |
Fluorescent Probes for Intracellular NO Detection
Fluorescent probes allow for the direct detection and visualization of NO within living cells. Diaminofluoresceins (DAFs) are common examples.
Principle
Cell-permeable, non-fluorescent probes like DAF-FM diacetate diffuse into cells. Intracellular esterases cleave the acetate groups, trapping the probe. In the presence of NO and oxygen, the probe is converted to a highly fluorescent triazole derivative. The fluorescence intensity is proportional to the intracellular NO concentration.
Experimental Protocol
-
Cell Culture and Treatment:
-
Seed cells on glass-bottom dishes or 96-well black plates suitable for fluorescence microscopy or plate reading.
-
Treat cells with this compound and inflammatory stimuli as described for the Griess assay.
-
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with a buffered saline solution (e.g., Hank's Balanced Salt Solution - HBSS).
-
Load the cells with 5-10 µM DAF-FM diacetate in HBSS for 30-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash the cells twice with HBSS to remove excess probe.
-
Add fresh HBSS or culture medium.
-
Measure the fluorescence using a fluorescence microscope (Excitation/Emission ~495/515 nm) or a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or the average fluorescence per well.
-
Normalize the fluorescence intensity to cell number or a housekeeping fluorescent signal if necessary.
-
Data Presentation
| Treatment Group | This compound (µM) | LPS (ng/mL) | Relative Fluorescence Units (RFU) ± SD |
| Control | 0 | 0 | Value |
| This compound | 10 | 0 | Value |
| LPS | 0 | 100 | Value |
| LPS + this compound | 10 | 100 | Value |
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the enzymatic activity of NOS, the enzyme responsible for producing NO from L-arginine.
Principle
The conversion of L-arginine to L-citrulline and NO by NOS is monitored. This can be achieved by measuring the formation of a co-product or by detecting the NO produced in a cell-free system. Many commercial kits measure the NO produced using a method similar to the Griess assay after the enzymatic reaction.
Experimental Protocol
-
Sample Preparation:
-
Treat cells with this compound as previously described.
-
Wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
NOS Reaction:
-
Use a commercial NOS activity assay kit and follow the manufacturer's instructions.
-
Typically, a defined amount of protein lysate is incubated with a reaction mixture containing L-arginine and necessary cofactors (e.g., NADPH, FAD, FMN, calmodulin).
-
-
Detection:
-
After the reaction, the amount of NO produced is determined, often by measuring nitrite using the Griess reaction as described in the kit.
-
-
Data Analysis:
-
Calculate the NOS activity based on the amount of product formed per unit of protein per unit of time (e.g., pmol/min/mg protein).
-
Data Presentation
| Treatment Group | This compound (µM) | LPS (ng/mL) | NOS Activity (pmol/min/mg protein) ± SD |
| Control | 0 | 0 | Value |
| This compound | 10 | 0 | Value |
| LPS | 0 | 100 | Value |
| LPS + this compound | 10 | 100 | Value |
Conclusion
The selection of an appropriate method for assessing nitric oxide levels will depend on the specific research question, the biological system being studied, and the available equipment. The Griess assay provides a simple and cost-effective method for measuring total NO production. Fluorescent probes offer the advantage of real-time, intracellular NO detection. The NOS activity assay directly measures the enzymatic source of NO production. By employing these techniques, researchers can effectively investigate the impact of this compound on nitric oxide signaling pathways, contributing to a better understanding of its biological functions and therapeutic potential.
Troubleshooting & Optimization
Troubleshooting ZINC05626394 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC05626394, a known inhibitor of Cytochrome b5 reductase 3 (CYB5R3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological target?
This compound is a small molecule inhibitor of Cytochrome b5 reductase 3 (CYB5R3).[1] Its CAS number is 189057-68-9. CYB5R3 is an enzyme involved in various reductive processes within the cell, including the modulation of nitric oxide (NO) signaling.
Q2: I am observing poor solubility of this compound in my aqueous buffer. What is the recommended solvent?
This compound has limited solubility in aqueous solutions. The recommended solvent is Dimethyl Sulfoxide (DMSO). It has a reported solubility of 25 mg/mL in DMSO. For most cell culture experiments, a stock solution in DMSO can be prepared and then diluted to the final desired concentration in the aqueous culture medium.
Q3: What is the mechanism of action of this compound?
This compound inhibits the enzymatic activity of CYB5R3. CYB5R3 plays a crucial role in maintaining the reduced state of heme iron in soluble guanylate cyclase (sGC). The reduced sGC is sensitive to nitric oxide (NO), and its activation leads to the production of cyclic guanosine monophosphate (cGMP). By inhibiting CYB5R3, this compound is expected to decrease the reduction of sGC, leading to a diminished response to NO and subsequently lower cGMP levels.
Troubleshooting Guide: Insolubility in Aqueous Solutions
Problem: this compound is precipitating out of my aqueous experimental buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic aqueous solubility | Prepare a concentrated stock solution of this compound in 100% DMSO. We recommend a stock concentration of 10-25 mg/mL. | A clear, homogenous stock solution. |
| Precipitation upon dilution | When preparing your final working solution, add the DMSO stock solution to your aqueous buffer dropwise while vortexing or stirring vigorously. Ensure the final concentration of DMSO in your aqueous buffer is low (typically ≤ 0.5%) to minimize solvent effects on your experiment. | The compound remains in solution at the desired final concentration without visible precipitation. |
| Buffer incompatibility | If precipitation persists, consider evaluating the pH and ionic strength of your aqueous buffer. Although specific compatibility data is limited, extremes in pH or high salt concentrations could potentially affect solubility. | Identification of a buffer system where this compound remains soluble at the working concentration. |
| Incorrect storage of stock solution | Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Before use, thaw the aliquot completely and ensure the solution is clear by vortexing. | The compound remains fully dissolved in the stock solution, ensuring accurate final concentrations. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 250.34 g/mol | |
| CAS Number | 189057-68-9 | |
| Solubility in DMSO | 25 mg/mL | |
| IC50 for CYB5R3 | 10.81 µM | [1] |
Experimental Protocols
In Vitro CYB5R3 Inhibition Assay
This protocol is adapted from the methodology described in the study that identified this compound as a CYB5R3 inhibitor.[1]
1. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells or renal endothelial cells can be used.
-
Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Treatment with this compound:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a range from 1 µM to 50 µM can be tested). Ensure the final DMSO concentration does not exceed 0.5%.
-
Incubate the cells with this compound for 24 hours.
3. Measurement of CYB5R3 Activity:
-
After incubation, lyse the cells and measure CYB5R3 activity using a commercially available Cytochrome b5 Reductase activity assay kit or by monitoring the reduction of a suitable substrate, such as ferricytochrome c, spectrophotometrically.
-
The assay typically measures the decrease in absorbance at a specific wavelength over time, which is proportional to the CYB5R3 activity.
-
Compare the activity in this compound-treated cells to vehicle-treated (DMSO) control cells to determine the percentage of inhibition.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Troubleshooting workflow for addressing this compound insolubility.
Caption: Inhibition of the CYB5R3 signaling pathway by this compound.
Caption: General experimental workflow for in vitro testing of this compound.
References
Optimizing ZINC05626394 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of ZINC05626394 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3).[1][2] By inhibiting CYB5R3, it can increase the bioavailability of nitric oxide (NO).[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for CYB5R3 has been reported to be 10.81 μM.[1][2][3]
Q3: In which cell lines has this compound been shown to be active?
A3: this compound has been demonstrated to inhibit CYB5R3 activity in cultured cells, including renal vascular cells.[2]
Q4: What are the key downstream effects of CYB5R3 inhibition by this compound?
A4: Inhibition of CYB5R3 by this compound can lead to an increase in nitric oxide (NO) bioavailability.[1][2] This is significant for cellular signaling pathways that are regulated by NO.
Troubleshooting Guide
This guide addresses common issues that may be encountered when using this compound in cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound | - Sub-optimal concentration: The concentration of this compound may be too low to effectively inhibit CYB5R3 in your specific cell line. - Compound degradation: Improper storage or handling may have led to the degradation of the compound. - Low CYB5R3 expression: The target cell line may have very low endogenous expression of CYB5R3. | - Perform a dose-response experiment to determine the optimal concentration for your cell line, starting with a range around the reported IC50 of 10.81 μM. - Ensure this compound is stored as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions. - Verify the expression of CYB5R3 in your cell line using techniques such as Western blot or qPCR. |
| High levels of cell death or cytotoxicity | - Concentration is too high: The concentration of this compound may be in a toxic range for your cell line. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. - Off-target effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your specific cell line. - Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). - Lower the concentration of this compound to a range that is effective for CYB5R3 inhibition without causing significant cell death. |
| Inconsistent or variable results between experiments | - Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect the cellular response to the inhibitor. - Variability in compound preparation: Inconsistent preparation of this compound stock and working solutions. - Edge effects in multi-well plates: Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect results. | - Standardize your cell culture protocol, including seeding density and passage number. Ensure cells are in a consistent growth phase (e.g., logarithmic) when treated. - Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. - To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS. |
Experimental Protocols
Determining the Optimal Concentration of this compound (Dose-Response Assay)
This protocol outlines a general method for determining the effective concentration of this compound in your cell line of interest.
Materials:
-
This compound
-
Appropriate cell line and complete culture medium
-
96-well cell culture plates
-
Assay for measuring the desired biological endpoint (e.g., cell viability assay, nitric oxide detection kit)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point dilution series centered around the known IC50 of 10.81 μM. Include a vehicle-only control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).
-
Assay Performance: Perform your chosen assay to measure the biological effect of interest.
-
Data Analysis: Normalize the data to the vehicle control and plot the response as a function of the logarithm of the this compound concentration to determine the optimal concentration for your experimental system.
Data Presentation
This compound Inhibitory Concentration
| Compound | Target | IC50 (μM) | Reference |
| This compound | Cytochrome b5 Reductase 3 (CYB5R3) | 10.81 | [1][2][3] |
Visualizations
CYB5R3 Signaling Pathway and Inhibition by this compound
References
- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Common issues with ZINC05626394 stability and storage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists using ZINC05626394, a potent inhibitor of Cytochrome b5 reductase 3 (CYB5R3).
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the handling, storage, and use of this compound.
Storage and Stability
-
Question: What are the recommended storage conditions for this compound? Answer: this compound is a white to beige powder that should be stored at 2-8°C for optimal stability.[1][2] Some suppliers may also indicate storage at room temperature.[1] Always refer to the product data sheet provided by the supplier for specific storage recommendations.
-
Question: How should I handle the compound upon receipt? Answer: Upon receipt, it is recommended to store the compound in a tightly sealed container at 2-8°C.[1][2] The product is shipped with a cool pack to maintain temperature during transit.[3]
-
Question: I left the this compound vial at room temperature for a few hours. Is it still usable? Answer: While the recommended long-term storage is at 2-8°C, short excursions to room temperature are unlikely to cause significant degradation, as some sources permit room temperature storage.[1] However, for critical experiments, it is best to use a fresh vial or perform a quality control check if there are concerns about stability.
-
Question: What is the shelf-life of this compound? Answer: The shelf-life is not explicitly stated in the available literature. It is recommended to refer to the expiration date provided by the supplier on the product label or certificate of analysis.
Solubility and Solution Preparation
-
Question: How do I dissolve this compound? Answer: this compound is soluble in DMSO.[1] A stock solution of up to 25 mg/mL can be prepared in DMSO, which should result in a clear solution. Warming may be necessary to achieve a clear solution at lower concentrations, such as 5 mg/mL in DMSO.[1]
-
Question: My this compound solution in DMSO appears cloudy. What should I do? Answer: Cloudiness may indicate that the compound has not fully dissolved or has precipitated. Try gently warming the solution as suggested by some protocols.[1] If the solution remains cloudy, it could be due to the use of a lower-grade DMSO or the presence of moisture. It is recommended to use anhydrous, high-purity DMSO and to ensure that the vial and solvent are free of water contamination.
-
Question: Can I dissolve this compound in aqueous buffers? Answer: The solubility of this compound in aqueous buffers is not specified in the available data. As it is soluble in DMSO, it is likely to have low aqueous solubility. For cell-based assays, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration is low enough to not affect the experimental system.
-
Question: How should I store stock solutions of this compound? Answer: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Use
-
Question: What is the known biological activity of this compound? Answer: this compound is a potent inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3).[3] It is a derivative of propylthiouracil and is cell-penetrant. Inhibition of CYB5R3 can increase the bioavailability of nitric oxide (NO).[3]
-
Question: I am not observing the expected inhibitory effect in my assay. What could be the reason? Answer: Several factors could contribute to a lack of activity:
-
Compound Degradation: Ensure the compound has been stored and handled correctly.
-
Incorrect Concentration: Verify the calculations for your working solution.
-
Assay Conditions: The inhibitory activity may be dependent on specific assay conditions. In HEK and rat renal endothelial cells, treatment for 24 hours showed significant inhibition of CYB5R3 activity.[4]
-
Cell Type Specificity: The effect of this compound may vary between different cell types.
-
-
Question: Are there any known off-target effects of this compound? Answer: The available literature does not specify any off-target effects. As a derivative of propylthiouracil, it is possible it may share some pharmacological properties with this class of compounds. It is always good practice to include appropriate controls in your experiments to assess potential off-target effects.
Safety and Handling
-
Question: What are the safety precautions for handling this compound? Answer: this compound is classified as Acute Toxicity, Oral, Category 4. The signal word is "Warning". It is important to follow standard laboratory safety procedures, including wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of the powder and contact with skin and eyes.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 189057-68-9 | |
| Molecular Formula | C₁₁H₁₀N₂OS₂ | |
| Molecular Weight | 250.34 g/mol | |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 25 mg/mL (clear) | |
| Storage Temperature | 2-8°C | [2] |
Experimental Protocols & Visualizations
Experimental Workflow: In Vitro CYB5R3 Inhibition Assay
The following is a generalized workflow for assessing the inhibitory effect of this compound on CYB5R3 activity in a cellular context, based on the ferricyanide reduction assay mentioned in the literature.[4]
References
How to minimize off-target effects of ZINC05626394
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of ZINC05626394, a known inhibitor of Cytochrome b5 reductase 3 (CYB5R3).
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a compound like this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target, CYB5R3.[1] These unintended interactions are a significant concern for several reasons:
-
Potential for Toxicity: Interaction with unintended targets can trigger cellular stress pathways or other adverse events, leading to cytotoxicity in in vitro experiments and potential toxicity in preclinical and clinical settings.[2]
-
Reduced Therapeutic Efficacy: By binding to off-targets, the effective concentration of the compound at the intended target may be reduced, diminishing its therapeutic efficacy.
Q2: What are the first steps to identify potential off-target effects of this compound?
A2: A two-pronged approach combining computational and experimental methods is recommended:
-
Computational (In Silico) Prediction: Utilize bioinformatics tools and databases to predict potential off-targets. This can be done by screening this compound against libraries of protein structures to identify proteins with binding pockets that could accommodate the compound.[3]
-
Experimental Screening: Perform broad-spectrum screening assays to empirically identify off-target interactions. A common starting point is a kinase panel, as kinases are a frequent source of off-target effects for many small molecules.[1]
Q3: How can I be more confident that the observed phenotype is due to the inhibition of CYB5R3 and not an off-target effect?
A3: Several strategies can increase confidence in your experimental findings:
-
Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known CYB5R3 inhibitors that have a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect.[1]
-
Genetic Validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the CYB5R3 gene.[3] If the resulting phenotype mimics that of this compound treatment, it strongly suggests the effect is on-target.
-
Dose-Response Analysis: Establish a clear dose-response relationship for the on-target effect. Off-target effects often occur at higher concentrations, so using the lowest effective concentration can minimize them.[1]
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Phenotypic Results
You are observing a cellular phenotype that is not consistent with the known function of CYB5R3, or the results vary between experiments.
Possible Cause: Off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to CYB5R3 in your cellular model.
-
Perform a Dose-Response Curve: Titrate this compound to determine the minimal concentration required to see the desired on-target effect (e.g., inhibition of CYB5R3 activity). Use this concentration for subsequent experiments.
-
Conduct a Rescue Experiment: If possible, overexpress CYB5R3 in your cells. If the phenotype is on-target, increased levels of the target protein may rescue the effect of this compound.
-
Profile Against an Off-Target Panel: Screen this compound against a broad panel of receptors and enzymes (e.g., a safety pharmacology panel) to identify potential off-targets that could explain the unexpected phenotype.
Issue 2: Significant Cell Toxicity Observed
You are observing a high level of cell death or a significant decrease in cell viability after treating with this compound, even at concentrations where on-target activity is expected.
Possible Cause: Off-target-mediated cytotoxicity.
Troubleshooting Steps:
-
Determine the EC50 for Cytotoxicity: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the concentration of this compound that causes 50% cell death.
-
Compare On-Target and Cytotoxicity Potency: Compare the cytotoxicity EC50 value with the EC50 for CYB5R3 inhibition. A small window between these two values suggests that the toxicity may be linked to an off-target effect.
-
Investigate Apoptosis and Necrosis Pathways: Use assays to determine if cell death is occurring through apoptosis (e.g., caspase-3/7 activity assay) or necrosis. This can provide clues about the potential off-target pathways involved.
-
Synthesize and Test Analogs: If resources permit, synthesize or obtain analogs of this compound with slight chemical modifications. Test these analogs for both on-target activity and cytotoxicity. An analog with retained on-target activity but reduced cytotoxicity would be a valuable tool.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute the compound to create a range of concentrations (e.g., 10-point curve, 3-fold dilutions starting from 100 µM).
-
In a multi-well plate (e.g., 384-well), add the recombinant kinase, the appropriate substrate, and ATP.
-
Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for the specified time (e.g., 60 minutes).
-
Add a detection reagent that measures the amount of ATP remaining in the well (e.g., a luminescence-based assay).
-
Read the signal using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value for any kinases that show significant inhibition.[1]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target, CYB5R3, in a cellular context.
Methodology:
-
Culture cells to 80-90% confluency.
-
Treat intact cells with this compound at the desired concentration or a vehicle control for a specified time.
-
Harvest the cells and lyse them to prepare a cell lysate.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.
-
Centrifuge the samples to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of CYB5R3 remaining in the supernatant using Western blotting or mass spectrometry. An increase in the thermal stability of CYB5R3 in the presence of this compound indicates target engagement.[1]
Quantitative Data Summary
Table 1: Example Kinase Profiling Data for this compound
This table presents hypothetical data from a kinase profiling screen of this compound at a concentration of 10 µM.
| Kinase Target | Family | % Inhibition at 10 µM |
| CYB5R3 (On-target) | Flavoprotein | 95% |
| Kinase A | Tyrosine Kinase | 85% |
| Kinase B | Serine/Threonine Kinase | 62% |
| Kinase C | Lipid Kinase | 15% |
| Kinase D | Tyrosine Kinase | 8% |
In this example, Kinase A and Kinase B are identified as potential off-targets requiring further investigation.
Table 2: Example Dose-Response Data for On-Target vs. Off-Target Activity
This table shows hypothetical EC50 values for this compound against its on-target and a potential off-target, as well as its cytotoxic effects.
| Assay | Cell Line | EC50 / IC50 |
| CYB5R3 Activity (On-Target) | HEK293 | 0.5 µM |
| Kinase A Inhibition (Off-Target) | - (Biochemical) | 7.8 µM |
| Cytotoxicity (MTT Assay) | HeLa | 25 µM |
The selectivity window between on-target activity and off-target activity/cytotoxicity is a critical factor in assessing the compound's utility.
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Hypothetical signaling pathways for on-target and off-target effects.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
Technical Support Center: Interpreting Unexpected Results in ZINC05626394 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC05626394, a known inhibitor of Cytochrome b5 Reductase 3 (CYB5R3). Our aim is to help you interpret unexpected results and navigate potential challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: I cannot find this compound in the official ZINC database or PubChem. Where can I find more information about this compound?
A1: This is a known issue. While named with a ZINC identifier, this compound is not readily searchable in the main public ZINC or PubChem databases. The primary source of information for this compound is the 2015 publication by Rahaman et al. in the Journal of Biological Chemistry, titled "Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability."[1][2] This paper details its discovery through a computational screen as a derivative of propylthiouracil and its subsequent experimental validation. For further details on its chemical properties, you may need to refer to the supplementary information of this publication or contact the corresponding authors.
Q2: What are the expected effects of this compound in my cellular experiments?
A2: Based on the available literature, this compound is an inhibitor of CYB5R3.[1][2] Therefore, the expected primary effect is a reduction in CYB5R3 enzymatic activity. CYB5R3 has several known functions, so downstream consequences of its inhibition could include:
-
Increased Nitric Oxide (NO) Bioavailability: CYB5R3 is a key regulator of NO signaling.[1][3] Its inhibition is expected to increase the bioavailability of NO.
-
Alterations in Lipid Metabolism: CYB5R3 is involved in fatty acid elongation and desaturation, as well as cholesterol biosynthesis.[4][5][6][7][8] Inhibition may lead to changes in cellular lipid profiles.
-
Increased Methemoglobin Levels: In erythrocytes, a soluble form of CYB5R3 is responsible for reducing methemoglobin.[4][9] Inhibition of this enzyme can lead to an accumulation of methemoglobin.
-
Induction of Endoplasmic Reticulum (ER) Stress: Recent studies have shown that CYB5R3 plays a role in mitigating ER stress.[10] Its inhibition could potentially lead to the activation of ER stress pathways.
Q3: I am observing significant cell death or changes in cell morphology after treating with this compound. Is this expected?
A3: The primary publication on this compound does not report significant cytotoxicity at the concentrations used to inhibit CYB5R3. However, unexpected cytotoxicity can arise from several factors:
-
Off-target effects: The compound may have other cellular targets besides CYB5R3 that could induce toxicity.
-
Cell-type specific sensitivity: The cell line you are using may be particularly sensitive to the inhibition of CYB5R3 or to off-target effects of the compound.
-
Compound purity and stability: Impurities in your batch of this compound or its degradation over time could lead to toxic effects. It is advisable to verify the purity and stability of your compound stock.
-
Prolonged incubation times: The original studies focused on specific time points. Longer exposure to the inhibitor might lead to cellular stress and death.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of CYB5R3 Activity
If you are not observing the expected inhibition of CYB5R3 activity with this compound, consider the following troubleshooting steps:
Data Presentation: Reported Inhibitory Activity of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 10.81 µM | Recombinant human CYB5R3 | [1][2] |
| Cellular Inhibition | >80% at 24h | HEK cells | [1] |
| Cellular Inhibition | ~75% at 24h | Rat renal endothelial cells | [1] |
Troubleshooting Steps:
-
Verify Compound Integrity:
-
Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture media. Precipitated compound will not be effective.
-
Storage: Check that the compound has been stored correctly to prevent degradation. Prepare fresh stock solutions regularly.
-
-
Optimize Assay Conditions:
-
Cell Density and Growth Phase: Cells can respond differently to treatments depending on their confluency and metabolic state. Ensure consistent cell seeding and treatment at a similar growth phase across experiments.[11][12]
-
Incubation Time: The original study reported significant inhibition after 24 hours. You may need to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.
-
Assay-Specific Issues (Ferricyanide Reduction Assay): This colorimetric assay can be prone to interference.[13][14][15][16][17]
-
Ensure your reagents are fresh and properly prepared.
-
Run appropriate controls, including a no-cell control and a vehicle-treated control.
-
Consider potential trapping of the redox mediator by your cells, which could lead to an underestimation of reducing power.[13]
-
-
-
Check CYB5R3 Expression Levels:
-
Confirm that your cell line expresses detectable levels of CYB5R3 protein using Western blotting. Low or absent expression will result in a lack of response to the inhibitor.
-
Experimental Protocols: General Protocol for Ferricyanide Reduction Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control for the desired incubation time (e.g., 24 hours).
-
Wash the cells with a suitable buffer (e.g., PBS).
-
Add the ferricyanide reaction mixture to each well.
-
Incubate for a specific time at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 420 nm).
-
Calculate the percentage of CYB5R3 activity relative to the vehicle-treated control.
Issue 2: Unexpected Results in Downstream Assays (e.g., Western Blotting)
If you observe unexpected changes in protein expression or signaling pathways after treatment with this compound, consult this guide.
Troubleshooting Steps:
-
Western Blotting Best Practices:
-
Loading Controls: Always use a reliable loading control (e.g., GAPDH, β-actin) to ensure equal protein loading between lanes.[18]
-
Antibody Validation: Ensure your primary antibodies are specific to the target protein and are used at the optimal dilution.
-
Positive and Negative Controls: Include positive and negative controls for your protein of interest to validate your results.
-
Transfer Efficiency: Verify that proteins have transferred efficiently from the gel to the membrane, especially for high or low molecular weight proteins.[19]
-
-
Interpreting Unexpected Bands:
-
Bands at lower molecular weight: May indicate protein degradation or cleavage. Ensure you are using fresh samples and protease inhibitors during lysate preparation.[18][20]
-
Bands at higher molecular weight: Could be due to post-translational modifications (e.g., glycosylation), protein dimers, or multimers.[20][21]
-
Multiple non-specific bands: May result from using too high a concentration of the primary or secondary antibody, or from antibody cross-reactivity.[18][21]
-
Experimental Protocols: Standard Western Blotting Workflow
-
Prepare cell lysates from this compound-treated and control cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard method (e.g., BCA assay).
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound action through inhibition of CYB5R3.
Experimental Workflow
Caption: General workflow for assessing the inhibitory effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Redox Switches Controlling Nitric Oxide Signaling in the Resistance Vasculature and Implications for Blood Pressure Regulation: 2020 Council on Hypertension Mid-Career Award - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYB5R3 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytochrome b5 reductase and the control of lipid metabolism and healthspan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular and Molecular Mechanisms of Recessive Hereditary Methaemoglobinaemia Type II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CYB5R3: a key player in aerobic metabolism and aging? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CYB5R3 gene: MedlinePlus Genetics [medlineplus.gov]
- 10. CYB5R3 functions as a tumor suppressor by inducing ER stress-mediated apoptosis in lung cancer cells via the PERK-ATF4 and IRE1α-JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. Trapping of redox-mediators at the surface of Chlorella vulgaris leads to error in measurements of cell reducing power - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. cotton.org [cotton.org]
- 15. researchgate.net [researchgate.net]
- 16. Ferric ferricyanide reduction test or Schmorl’s stain in modification of Lillie (diffuse endocrinocytes) [protocols.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. LabXchange [labxchange.org]
- 19. Western blot troubleshooting guide! [jacksonimmuno.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. bosterbio.com [bosterbio.com]
Technical Support Center: Improving the Reproducibility of ZINC05626394-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving ZINC05626394, a known inhibitor of Cytochrome b5 reductase 3 (CYB5R3).
Introduction to this compound and its Target
This compound is a small molecule inhibitor of Cytochrome b5 reductase 3 (CYB5R3), an enzyme critical for various reductive processes within cells.[1] By inhibiting CYB5R3, this compound can lead to an increase in the bioavailability of nitric oxide (NO).[1][2] The primary mechanism involves the role of CYB5R3 in maintaining the reduced state of heme iron (Fe2+) in soluble guanylate cyclase (sGC). When sGC's heme iron is in its reduced state, it is sensitive to NO, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent downstream signaling, such as vasodilation.[3][4] Oxidized sGC (Fe3+) is insensitive to NO. Therefore, inhibition of CYB5R3 can modulate this pathway.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against CYB5R3. Consistent and reproducible determination of such quantitative data is crucial for any research application.
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound | CYB5R3 | 10.81 | Biochemical | --INVALID-LINK--[5] |
| Propylthiouracil (weak inhibitor) | CYB5R3 | ~275 | Biochemical | --INVALID-LINK--[5] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: CYB5R3 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Troubleshooting Guides and FAQs
This section is designed to address common issues that may arise during the execution of this compound-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of Cytochrome b5 reductase 3 (CYB5R3).[1] By inhibiting this enzyme, it prevents the reduction of various substrates, including the heme iron of soluble guanylate cyclase (sGC), which ultimately leads to an increase in nitric oxide (NO) bioavailability.[2][3]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C. It should be stored in a dry, dark environment.[1]
Q3: What are common assays used to measure the activity of CYB5R3 and the inhibitory effect of this compound?
A3: Common assays include the ferricyanide reduction assay and the methemoglobin reduction assay. The ferricyanide reduction assay measures the ability of CYB5R3 to reduce ferricyanide, which can be monitored spectrophotometrically. The methemoglobin reduction assay assesses the conversion of methemoglobin to hemoglobin, a reaction catalyzed by CYB5R3.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Pipetting errors.- Inconsistent incubation times.- "Edge effects" in microplates.[6] | - Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions.[7]- Use a multichannel pipette for simultaneous addition of reagents.[6]- Fill the outer wells of the plate with sterile media or PBS to minimize evaporation.[6] |
| Low or No Enzyme Activity | - Improper storage of CYB5R3 enzyme.- Inactive this compound due to improper storage or handling.- Assay buffer is at a suboptimal pH or temperature. | - Store the enzyme according to the manufacturer's instructions, typically at -80°C in aliquots.- Prepare fresh solutions of this compound for each experiment from a properly stored stock.- Ensure the assay buffer is at the optimal pH for CYB5R3 activity and equilibrate all reagents to the assay temperature before starting. |
| Inconsistent IC50 Values | - Inaccurate serial dilutions of this compound.- Fluctuation in enzyme concentration between assays.- Substrate concentration is too high or too low. | - Prepare fresh serial dilutions for each experiment. Verify the calibration of your pipettes.[6]- Use a consistent lot and concentration of the CYB5R3 enzyme. Perform a protein quantification assay to confirm the concentration.- Use a substrate concentration close to the Km value for competitive inhibitors. |
| High Background Signal | - Contamination of reagents or buffers.- Nonspecific binding of this compound or other components.- Substrate instability leading to spontaneous reduction. | - Use fresh, high-quality reagents and filter-sterilize buffers.- Include appropriate controls, such as wells with no enzyme or no inhibitor.- Run a control with only the substrate and buffer to check for spontaneous degradation or reduction. |
| Assay Signal Drifts Over Time | - Temperature fluctuations in the plate reader.- Evaporation from wells during the measurement period.- Reagent degradation over the course of the assay. | - Allow the plate reader to warm up to the set temperature before starting measurements.- Use plate sealers to minimize evaporation.- Prepare fresh working solutions of reagents and use them within their stability window. |
Experimental Protocols
Below are generalized methodologies for key experiments. It is crucial to optimize these protocols for your specific laboratory conditions and reagents.
1. Ferricyanide Reduction Assay for CYB5R3 Inhibition
This assay measures the NADH-dependent reduction of potassium ferricyanide by CYB5R3, which can be monitored by the decrease in absorbance at 420 nm.
-
Materials:
-
Purified CYB5R3 enzyme
-
This compound
-
NADH
-
Potassium ferricyanide (K3[Fe(CN)6])
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add the assay buffer, the CYB5R3 enzyme, and the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a solution of NADH and potassium ferricyanide.
-
Immediately measure the absorbance at 420 nm at regular intervals (e.g., every 30 seconds) for a specified duration (e.g., 5-10 minutes) using a microplate reader.
-
Calculate the rate of ferricyanide reduction (decrease in absorbance over time) for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
2. Methemoglobin Reduction Assay
This assay measures the ability of CYB5R3 to reduce methemoglobin to hemoglobin in the presence of NADH. The change in absorbance at 630 nm is monitored.
-
Materials:
-
Purified CYB5R3 enzyme
-
This compound
-
NADH
-
Methemoglobin
-
Assay Buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well microplate
-
Spectrophotometer
-
-
Protocol:
-
Prepare a stock solution and serial dilutions of this compound as described above.
-
In a 96-well plate, add the assay buffer, CYB5R3 enzyme, and the different concentrations of this compound. Include a vehicle control.
-
Add methemoglobin to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding NADH.
-
Monitor the decrease in absorbance at 630 nm over time.
-
Calculate the rate of methemoglobin reduction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Disclaimer: These protocols are intended as a general guide. Researchers should consult relevant literature and perform their own optimization experiments to ensure the reliability and reproducibility of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytochrome b5 reductases: Redox regulators of cell homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome b5 Reductase 3 Modulates Soluble Guanylate Cyclase Redox State and cGMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redox Switches Controlling Nitric Oxide Signaling in the Resistance Vasculature and Implications for Blood Pressure Regulation: 2020 Council on Hypertension Mid-Career Award - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cooperation between CYB5R3 and NOX4 via coenzyme Q mitigates endothelial inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Addressing vehicle control issues in ZINC05626394 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZINC05626394, a known inhibitor of Cytochrome b5 reductase 3 (CYB5R3). The information is designed to address potential vehicle control issues and other common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Cytochrome b5 reductase 3 (CYB5R3).[1] Its CAS number is 189057-68-9.[1] CYB5R3 is an enzyme involved in various metabolic pathways, including the reduction of methemoglobin and the metabolism of fatty acids and drugs.[2][3] By inhibiting CYB5R3, this compound can lead to an increase in the bioavailability of nitric oxide (NO).[1][4]
Q2: What are the common vehicle controls for this compound?
A2: The most common vehicle for dissolving this compound is dimethyl sulfoxide (DMSO). For cell culture experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. For in vivo studies, a co-solvent system may be necessary to ensure solubility and bioavailability, which should be carefully selected and tested for toxicity.
Q3: I am observing unexpected effects in my vehicle control group. What could be the cause?
A3: Unexpected effects in a vehicle control group can arise from several sources:
-
Vehicle Toxicity: High concentrations of DMSO can be toxic to cells. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line.
-
Contamination: The vehicle or the stock solution of this compound may be contaminated. Ensure sterile handling and use high-purity solvents.
-
Compound Precipitation: this compound may precipitate out of solution, especially when diluted into aqueous media. This can lead to inconsistent results and apparent toxicity.
Q4: How should I prepare and store stock solutions of this compound?
A4: this compound is soluble in DMSO at 25 mg/mL. It is recommended to prepare a high-concentration stock solution in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. The compound is a white to beige powder and should be stored at 2-8°C before being dissolved.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using this compound in your experiments.
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or non-reproducible results | Compound Precipitation: this compound may be precipitating upon dilution into aqueous buffers or cell culture media. | - Visually inspect the diluted solution for any signs of precipitation. - Prepare fresh dilutions for each experiment. - Consider using a lower final concentration of the compound. - The use of a surfactant like Tween 80 or Pluronic F-68 in the final dilution may help to maintain solubility. |
| Compound Degradation: The compound may be unstable in your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light). | - Minimize the time the compound spends in aqueous solution before being added to the experiment. - Protect the compound and its solutions from light. - Prepare fresh stock solutions if degradation is suspected. | |
| High background or off-target effects in vehicle control | DMSO Effects: The concentration of DMSO in the final assay may be too high, leading to cellular stress or other off-target effects. | - Perform a dose-response curve with DMSO alone to determine the no-effect concentration for your specific assay and cell type. - Ensure the final DMSO concentration is consistent across all treatment groups, including the untreated control. |
| Impurity in the Compound: The this compound sample may contain impurities that are biologically active. | - Use a high-purity grade of this compound (≥98% HPLC).[5] - If possible, obtain the compound from a different supplier to rule out batch-specific impurities. | |
| Lower than expected potency | Inaccurate Concentration: The actual concentration of the stock solution may be lower than calculated due to incomplete dissolution or degradation. | - Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle warming and vortexing may aid dissolution. - Use freshly prepared stock solutions. |
| Cellular Efflux: The cells may be actively pumping the compound out, reducing its intracellular concentration. | - Co-incubate with known efflux pump inhibitors to see if the potency of this compound increases. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 6-((phenylthio)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | [1] |
| CAS Number | 189057-68-9 | [1] |
| Molecular Formula | C11H10N2OS2 | [1] |
| Molecular Weight | 250.33 g/mol | [1] |
| Appearance | White to beige powder | |
| Purity | ≥98% (HPLC) | |
| Solubility | DMSO: 25 mg/mL | |
| Storage Temperature | 2-8°C (solid), -20°C to -80°C (in solution) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock concentration of 10 mM (2.503 mg in 1 mL of DMSO).
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C for a few minutes may be necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Cell-Based Assay with this compound
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in cell culture medium. Ensure the final DMSO concentration is the same in all wells and does not exceed the predetermined non-toxic level.
-
Prepare a vehicle control with the same final concentration of DMSO as the compound-treated wells.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period.
-
Perform the downstream analysis (e.g., cell viability assay, Western blot, NO measurement).
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for vehicle control issues.
References
- 1. medkoo.com [medkoo.com]
- 2. What are CYB5R3 modulators and how do they work? [synapse.patsnap.com]
- 3. Cytochrome b5 reductase - Wikipedia [en.wikipedia.org]
- 4. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound ≥98% (HPLC) | 189057-68-9 [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to ZINC05626394
This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering resistance to the CYB5R3 inhibitor, ZINC05626394, in their cell line models. The information is presented in a question-and-answer format with troubleshooting guides and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Cytochrome b5 reductase 3 (CYB5R3)[1][2]. CYB5R3 is an enzyme involved in various reductive processes within the cell, including fatty acid metabolism, cholesterol biosynthesis, and drug metabolism[1]. By inhibiting CYB5R3, this compound can disrupt these cellular processes, leading to effects such as altered redox balance and inhibition of cell proliferation.
Q2: My cell line, which was previously sensitive to this compound, now shows reduced responsiveness. What are the potential reasons for this acquired resistance?
Acquired resistance to a targeted inhibitor like this compound can arise through several mechanisms[3][4]:
-
Target Alteration: Mutations in the CYB5R3 gene could prevent this compound from binding effectively to the protein.
-
Target Overexpression: The cell line may have increased the expression of the CYB5R3 gene, leading to higher levels of the target protein. This increased protein concentration may require a higher concentration of the inhibitor to achieve the same level of inhibition.
-
Activation of Bypass Pathways: Cells can develop resistance by activating alternative metabolic or signaling pathways that compensate for the inhibition of CYB5R3.
-
Increased Drug Efflux: The cells might overexpress transporter proteins, such as those from the ATP-binding cassette (ABC) family, which actively pump this compound out of the cell, reducing its intracellular concentration.
-
Altered Drug Metabolism: The cell line could have developed mechanisms to metabolize and inactivate this compound more efficiently.
Q3: How can I confirm that my cell line has developed resistance to this compound?
The most direct way to confirm resistance is to perform a cell viability assay to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line[4]. A significant increase in the IC50 value is a clear indicator of acquired resistance.
Troubleshooting Guides
Problem: I am observing a decreased effect of this compound on my cell line.
This troubleshooting guide will walk you through the steps to confirm resistance and investigate the potential underlying mechanisms.
Step 1: Confirm Resistance and Quantify the Level of Resistance
Objective: To determine the IC50 values for this compound in both the parental (sensitive) and the suspected resistant cell lines.
Experimental Protocol:
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo® Assay) : A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation:
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Example Cell Line A | 1.5 | 15.0 | 10 |
| Your Cell Line | [Enter your data] | [Enter your data] | [Calculate] |
Interpretation: A fold resistance significantly greater than 1 confirms the resistant phenotype.
Step 2: Investigate the Molecular Target (CYB5R3)
Hypothesis: Resistance is due to changes in the target protein, CYB5R3.
2A: Assess CYB5R3 Gene Expression
Objective: To determine if the resistant cells have upregulated the expression of the CYB5R3 gene.
Experimental Protocol:
-
Quantitative Real-Time PCR (qPCR): A detailed protocol is provided below.
Data Presentation:
| Cell Line | Relative CYB5R3 mRNA Expression (Fold Change vs. Parental) |
| Parental | 1.0 |
| Resistant | [Enter your data] |
Interpretation: A significant increase in CYB5R3 mRNA levels in the resistant cell line suggests that target overexpression may be contributing to resistance.
2B: Assess CYB5R3 Protein Levels
Objective: To determine if the resistant cells have increased levels of the CYB5R3 protein.
Experimental Protocol:
-
Western Blotting: A detailed protocol is provided below.
Data Presentation:
| Cell Line | Relative CYB5R3 Protein Level (Fold Change vs. Parental) |
| Parental | 1.0 |
| Resistant | [Enter your data] |
Interpretation: An increase in CYB5R3 protein levels in the resistant cell line is strong evidence for target overexpression as a resistance mechanism.
2C: Sequence the CYB5R3 Gene
Objective: To identify potential mutations in the CYB5R3 gene in the resistant cell line that could affect drug binding.
Experimental Protocol:
-
Sanger Sequencing of the CYB5R3 coding region.
Interpretation: Compare the sequence from the resistant cells to that of the parental cells. Any identified mutations should be analyzed for their potential impact on the protein structure and inhibitor binding site.
Step 3: Investigate Potential Bypass Pathways and Other Mechanisms
If no changes are observed in CYB5R3, consider these alternative mechanisms:
3A: Assess the Activity of ABC Transporters
Objective: To determine if increased drug efflux is contributing to resistance.
Experimental Approach:
-
Use a commercially available assay to measure the activity of common ABC transporters (e.g., P-glycoprotein or MRP1).
-
Alternatively, co-treat the resistant cells with this compound and a known ABC transporter inhibitor (e.g., Verapamil for P-glycoprotein). If the sensitivity to this compound is restored, this suggests the involvement of drug efflux pumps.
3B: Explore Alterations in Cellular Metabolism
Objective: To identify metabolic pathways that may be compensating for the inhibition of CYB5R3.
Experimental Approach:
-
Metabolomics analysis: Compare the metabolic profiles of the parental and resistant cell lines, both with and without this compound treatment. This can provide insights into metabolic reprogramming in the resistant cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Add 100 µL of the 2x drug dilutions to the corresponding wells. Include wells with vehicle (e.g., DMSO) as a control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use a non-linear regression to calculate the IC50 value.
Quantitative Real-Time PCR (qPCR) for CYB5R3 Expression
-
RNA Extraction: Isolate total RNA from parental and resistant cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction with a SYBR Green master mix, cDNA template, and primers for CYB5R3 and a housekeeping gene (e.g., GAPDH or ACTB).
-
CYB5R3 Forward Primer: (Provide a validated primer sequence if available, otherwise state "Use validated primers for CYB5R3")
-
CYB5R3 Reverse Primer: (Provide a validated primer sequence if available, otherwise state "Use validated primers for CYB5R3")
-
-
Data Analysis: Calculate the relative expression of CYB5R3 in the resistant cells compared to the parental cells using the ΔΔCt method.
Western Blotting for CYB5R3 Protein Levels
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CYB5R3 overnight at 4°C. Also, probe for a loading control protein (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the CYB5R3 signal to the loading control.
Visualizations
Caption: Signaling pathway changes in resistant cells.
References
Technical Support Center: Validating the Specificity of ZINC05626394's Inhibitory Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the inhibitory action of ZINC05626394, a hypothetical inhibitor of the MEK1/2 kinases within the RAF/MEK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that this compound inhibits MEK1/2?
A1: The initial step is to perform a biochemical assay to determine the IC₅₀ value of this compound against purified MEK1 and MEK2 enzymes.[1] This will quantify the concentration of the compound required to inhibit 50% of the kinase activity in a cell-free system. A potent IC₅₀ value (typically in the nanomolar range) provides the first piece of evidence for direct inhibition.
Q2: My biochemical assay shows this compound inhibits MEK1/2. How do I confirm this activity within a cellular context?
A2: To confirm on-target activity in cells, you should perform a Western blot to assess the phosphorylation status of ERK1/2 (p-ERK1/2), the direct downstream substrate of MEK1/2. Treatment of cells with an effective concentration of this compound should lead to a dose-dependent decrease in p-ERK1/2 levels, without affecting total ERK1/2 levels.
Q3: How can I be sure that this compound is directly binding to MEK1/2 in cells?
A3: A Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming target engagement in a cellular environment.[2][3][4] This assay is based on the principle that a ligand binding to its target protein increases the protein's thermal stability.[2][3] By heating cell lysates treated with this compound to various temperatures, you can observe a shift in the melting curve of MEK1/2 compared to vehicle-treated controls, indicating direct binding.
Q4: What are "off-target" effects, and why are they a concern?
A4: Off-target effects occur when a compound interacts with proteins other than its intended target.[5][6][7] For kinase inhibitors, this is a significant concern due to the high structural similarity among kinase active sites.[8] These unintended interactions can lead to misleading experimental results, cellular toxicity, and potential side effects in a clinical setting.[9] Therefore, comprehensive selectivity profiling is crucial.[10]
Q5: How do I assess the broader selectivity of this compound across the human kinome?
A5: To evaluate the selectivity of your compound, it is recommended to perform a kinase selectivity profiling screen against a large panel of kinases.[11][12] Several commercial services offer screening panels that cover a significant portion of the human kinome.[9][10] The compound is typically tested at a fixed concentration (e.g., 1 µM), and any kinases that show significant inhibition are then selected for further IC₅₀ determination.[12]
Q6: this compound is showing cytotoxicity in my cell-based assays. How can I determine if this is due to on-target inhibition of the MEK/ERK pathway or off-target effects?
A6: This is a critical question. You can address this by:
-
Comparing with known MEK inhibitors: Test established, highly selective MEK inhibitors in parallel. If they produce a similar cytotoxic phenotype at concentrations that inhibit p-ERK, it suggests the effect is on-target.
-
Rescue experiments: If the cytotoxicity is due to MEK inhibition, you might be able to "rescue" the cells by introducing a constitutively active form of ERK downstream of MEK.
-
Correlation analysis: Correlate the IC₅₀ for p-ERK inhibition with the EC₅₀ for cytotoxicity. A close correlation suggests the cytotoxicity is linked to pathway inhibition. If there is a large discrepancy, off-target effects are likely contributing.
Troubleshooting Guides
Western Blot for p-ERK1/2
| Problem | Potential Cause | Recommended Solution |
| No p-ERK signal, even in control | Inactive antibody. | Use a new, validated antibody. Check the datasheet for recommended dilutions and conditions. |
| Low protein expression. | Ensure you are using a cell line with detectable basal p-ERK levels or stimulate the pathway (e.g., with growth factors like EGF or PMA) before lysis. | |
| Phosphatase activity during lysis. | Always use fresh lysis buffer containing phosphatase inhibitors. Keep samples on ice at all times.[13] | |
| Weak p-ERK signal | Insufficient protein loaded. | Load at least 20-30 µg of total protein per lane.[13] |
| Low antibody concentration. | Increase the primary antibody concentration or incubate overnight at 4°C. | |
| Suboptimal blocking buffer. | For phospho-proteins, BSA is often preferred over milk, as milk contains phosphoproteins that can increase background.[14] | |
| High Background | Primary or secondary antibody concentration too high. | Titrate your antibodies to determine the optimal concentration.[13] |
| Insufficient washing. | Increase the number and duration of wash steps.[15] | |
| Blocking is insufficient. | Increase blocking time to 1-2 hours at room temperature. | |
| Inconsistent results between experiments | Variation in cell seeding density or confluence. | Ensure consistent cell numbers and confluence at the time of treatment. |
| Inconsistent incubation times. | Use a timer and treat all samples consistently. | |
| Variable compound efficacy. | Prepare fresh dilutions of this compound for each experiment from a stable stock solution.[16] |
Cell Viability Assays (e.g., MTT, Resazurin)
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding. | Ensure the cell suspension is homogenous before and during plating. Mix gently between pipetting.[16] |
| "Edge effects" in the microplate. | To minimize evaporation, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS.[16] | |
| Pipetting errors. | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to minimize timing differences.[16] | |
| Low signal or small dynamic range | Cell density is too low or too high. | Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay.[17] |
| Incorrect incubation time with the viability reagent. | Follow the manufacturer's protocol for the optimal incubation time. | |
| High background in "no cell" control wells | Contamination of media or reagents. | Use fresh, sterile reagents.[17] |
| Compound interference with the assay. | Run a control with the compound in media without cells to check if it directly reacts with the viability reagent. |
Experimental Protocols & Data Presentation
Protocol 1: Western Blot for p-ERK1/2 Inhibition
-
Cell Culture and Treatment: Seed A375 cells (which have a BRAF mutation leading to constitutive MEK/ERK activation) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO (vehicle control) for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of each lysate onto a 10% polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK1/2 (e.g., Cell Signaling Technology #9101) and total ERK1/2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
| Concentration of this compound | p-ERK/Total ERK Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 |
| 1 nM | 0.85 |
| 10 nM | 0.45 |
| 100 nM | 0.10 |
| 1 µM | 0.05 |
| 10 µM | 0.02 |
| IC₅₀ | ~12 nM |
Protocol 2: Kinase Selectivity Profiling
-
Compound Submission: Submit this compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).[10]
-
Primary Screen: Request an initial screen at a single concentration (e.g., 1 µM) against a broad panel of kinases (e.g., >400 kinases).
-
Data Analysis: The service will provide a report showing the percent inhibition for each kinase.
-
Follow-up IC₅₀ Determination: For any kinases inhibited by >70% in the primary screen, request a 10-point dose-response curve to determine the IC₅₀ value.[12]
| Kinase Target | Percent Inhibition @ 1 µM | IC₅₀ (nM) |
| MEK1 | 98% | 12 |
| MEK2 | 95% | 15 |
| MKK5 | 75% | 850 |
| JNK1 | 20% | >10,000 |
| p38α | 15% | >10,000 |
| SRC | 5% | >10,000 |
| ABL1 | 2% | >10,000 |
Visualizations
Caption: RAF/MEK/ERK signaling pathway with this compound inhibition.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Decision tree for validating this compound specificity.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinase-Inhibitor Activity Profiling (KICP) Service [kinexus.ca]
- 10. reactionbiology.com [reactionbiology.com]
- 11. kinaselogistics.com [kinaselogistics.com]
- 12. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Best practices for long-term treatment with ZINC05626394
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term treatment with ZINC05626394, a potent inhibitor of Cytochrome b5 Reductase 3 (CYB5R3).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of Cytochrome b5 Reductase 3 (CYB5R3). It was identified through structure-guided chemical modifications of propylthiouracil.[1] Its primary mechanism of action is the inhibition of CYB5R3 enzymatic activity, which is crucial for various reductive reactions within the cell, including nitric oxide signaling.[1]
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be dissolved in a suitable organic solvent such as DMSO to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Q3: How do I determine the optimal concentration of this compound for my long-term experiments?
The optimal concentration will be cell-type specific and dependent on the desired level of CYB5R3 inhibition. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. For long-term studies, it is advisable to use a concentration that achieves the desired biological effect without causing significant cytotoxicity over the extended treatment period. A starting point for concentration range finding could be based on its reported IC50 of 10.81 μM.[1]
Q4: How can I monitor for potential cytotoxicity during long-term treatment with this compound?
Regular monitoring for cytotoxicity is essential. This can be achieved through various methods:
-
Microscopic Examination: Regularly inspect cell morphology for signs of stress, such as rounding, detachment, or vacuolization.
-
Viability Assays: Perform assays such as Trypan Blue exclusion, MTT, or CellTiter-Glo® at different time points throughout the experiment.
-
Apoptosis Assays: Use assays like Annexin V/Propidium Iodide staining to detect early and late apoptotic cells.
Troubleshooting Guides
Issue 1: High variability in experimental results between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated pipette and a consistent seeding technique. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate compound concentration | Prepare fresh dilutions of this compound from a new aliquot of the stock solution. Verify the concentration of your stock solution. |
| Cell passage number | Use cells within a consistent and low passage number range to minimize phenotypic drift. |
Issue 2: Loss of compound activity over time in long-term experiments.
| Possible Cause | Troubleshooting Step |
| Compound degradation | This compound may not be stable in culture medium for extended periods. Replenish the medium with freshly diluted compound at regular intervals (e.g., every 24-48 hours). |
| Metabolism of the compound by cells | Increase the frequency of media changes with fresh compound. |
| Incorrect storage of stock solution | Ensure the stock solution is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. |
Issue 3: Observed off-target effects or unexpected cellular responses.
| Possible Cause | Troubleshooting Step |
| Compound concentration is too high | Lower the concentration of this compound to a level that still effectively inhibits CYB5R3 but minimizes other effects. |
| Non-specific binding | Include appropriate controls, such as a structurally similar but inactive compound, to differentiate between specific and non-specific effects. |
| Interaction with other components in the media | Simplify the experimental medium if possible, or test for interactions between this compound and specific media components. |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound for CYB5R3 Inhibition in Cultured Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for the desired treatment duration (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
CYB5R3 Activity Assay: Measure the CYB5R3 activity in the cell lysates using a commercially available kit or an in-house developed assay (e.g., a ferricyanide reduction assay).
-
Data Analysis: Plot the percentage of CYB5R3 activity against the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Quantitative Data Summary
| Compound | Reported IC50 for CYB5R3 |
| This compound | 10.81 μM[1] |
| Propylthiouracil (weak inhibitor) | ~275 μM[1] |
Visualizations
Caption: Proposed signaling pathway of this compound action.
Caption: A logical workflow for troubleshooting common experimental issues.
References
Validation & Comparative
ZINC05626394 vs. Propylthiouracil: A Comparative Guide to CYB5R3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ZINC05626394 and propylthiouracil as inhibitors of NADH-cytochrome b5 reductase 3 (CYB5R3), an enzyme implicated in crucial physiological and metabolic processes.[1][2] This objective analysis is supported by experimental data to inform research and development in fields targeting CYB5R3-mediated pathways.
Performance Comparison
This compound has been identified as a significantly more potent inhibitor of CYB5R3 compared to the historically known weak inhibitor, propylthiouracil.[1][2] Propylthiouracil, a drug primarily used to treat hyperthyroidism, demonstrates inhibitory effects on CYB5R3 at high micromolar concentrations.[1][3][4][5] In contrast, this compound, a derivative of propylthiouracil, was discovered through a structure-guided approach and exhibits a much lower half-maximal inhibitory concentration (IC50), indicating a greater potency.[1]
The development of more potent inhibitors like this compound is crucial for advancing the study of CYB5R3's functions and for the potential development of novel therapeutics.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative metrics comparing the inhibitory efficacy of this compound and propylthiouracil against CYB5R3.
| Compound | IC50 (μM) | Binding Constant (Kd) (μM) |
| This compound | 10.81[1] | 6.83[1] |
| Propylthiouracil | ~275[1] | 25.04[1] |
Signaling Pathway and Inhibition
CYB5R3 is a key enzyme in various cellular processes, including fatty acid elongation, cholesterol biosynthesis, and drug metabolism.[1][2] It also plays a critical role in nitric oxide (NO) signaling by regulating the redox state of other molecules.[1] Inhibition of CYB5R3 can therefore modulate these pathways. The diagram below illustrates a simplified representation of CYB5R3's role and the inhibitory action of this compound and propylthiouracil.
Caption: Inhibition of CYB5R3 by this compound and Propylthiouracil.
Experimental Protocols
The data presented in this guide were derived from the following key experimental methodologies as described in the cited literature.[1]
CYB5R3 Activity Assay (NADH-Ferricyanide Reductase Assay)
This assay measures the enzymatic activity of CYB5R3 by monitoring the reduction of potassium ferricyanide, an artificial electron acceptor.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant human CYB5R3 enzyme in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test compounds (this compound or propylthiouracil) or a vehicle control (e.g., DMSO) for a specified period at room temperature.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of NADH to a final concentration of approximately 250 μM.
-
Measurement: The reduction of ferricyanide is monitored by measuring the decrease in absorbance at 420 nm over time using a spectrophotometer.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Isothermal Titration Calorimetry (ITC)
ITC is utilized to determine the binding affinity (dissociation constant, Kd) between the inhibitors and CYB5R3.
-
Sample Preparation: Purified CYB5R3 is placed in the sample cell of the calorimeter, and the inhibitor (this compound or propylthiouracil) is loaded into the injection syringe. Both are in the same buffer solution.
-
Titration: The inhibitor is titrated into the CYB5R3 solution in a series of small injections.
-
Heat Measurement: The heat change associated with each injection is measured. This heat change is a result of the binding interaction.
-
Data Analysis: The raw data of heat per injection versus the molar ratio of inhibitor to protein is integrated and fitted to a binding model to determine the thermodynamic parameters of the interaction, including the binding constant (Kd).
This guide provides a concise overview for researchers interested in the comparative inhibitory effects of this compound and propylthiouracil on CYB5R3. For more in-depth information, consulting the primary research articles is recommended.
References
- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propylthiouracil, a selective inhibitor of NADH-cytochrome b5 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Unveiling the Biological Impact of ZINC05626394: A Comparative Guide to its Effects and Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of the CYB5R3 inhibitor ZINC05626394 against alternative compounds. It includes supporting experimental data, detailed protocols for cross-validation using genetic approaches, and visualizations of key biological pathways and experimental workflows.
Comparative Analysis of CYB5R3 Inhibitors
This compound has been identified as a potent inhibitor of Cytochrome b5 reductase 3 (CYB5R3), an enzyme implicated in various physiological processes including nitric oxide (NO) signaling, fatty acid metabolism, and cholesterol biosynthesis.[1][2] To objectively assess its performance, this section compares this compound with other known CYB5R3 inhibitors, propylthiouracil (PTU) and ZINC39395747.
| Inhibitor | IC50 (µM) | Binding Constant (Kd, µM) | Key Findings |
| This compound | 10.81[1][2] | 6.83[1] | Potent inhibitor identified through structure-based virtual screening.[1] |
| ZINC39395747 | 9.14[1][2] | 1.11[1] | The most potent inhibitor from the same screening, significantly increases NO bioavailability.[1][2] |
| Propylthiouracil (PTU) | ~275[1][2] | 25.04[1] | A weak inhibitor of CYB5R3, also used to treat hyperthyroidism.[1][3] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs for validating the effects of this compound, the following diagrams illustrate the key signaling pathways involving CYB5R3 and the workflows for genetic cross-validation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of the findings.
CYB5R3 Inhibition Assay (NADH-ferricyanide reductase assay)
This assay measures the enzymatic activity of CYB5R3 by monitoring the reduction of ferricyanide by NADH.
Materials:
-
Recombinant human CYB5R3
-
NADH
-
Potassium ferricyanide
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate reader
-
This compound and other test compounds
Procedure:
-
Prepare a reaction mixture containing PBS, NADH, and potassium ferricyanide in a 96-well plate.
-
Add recombinant human CYB5R3 to the reaction mixture.
-
To test for inhibition, pre-incubate CYB5R3 with the desired concentration of this compound or other inhibitors for a specified time (e.g., 60 minutes) at 37°C before adding to the reaction mixture.[4]
-
Immediately measure the decrease in absorbance at 420 nm, which corresponds to the oxidation of NADH.
-
Calculate the rate of reaction and determine the percent inhibition relative to a vehicle control (e.g., DMSO).
-
For IC50 determination, perform the assay with a range of inhibitor concentrations and fit the data to a dose-response curve.[4]
Genetic Cross-validation: shRNA-mediated Knockdown of CYB5R3
This protocol describes the use of short hairpin RNA (shRNA) to stably reduce the expression of CYB5R3 in cultured cells, thereby mimicking the effect of a CYB5R3 inhibitor.
Materials:
-
Lentiviral shRNA constructs targeting human CYB5R3 and a non-targeting control.
-
HEK293T cells (for lentivirus production)
-
Target cells (e.g., HEK cells, endothelial cells)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent
-
Puromycin (for selection)
-
Polybrene
-
Culture medium and supplements
-
Reagents for Western blotting and/or qPCR
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA-containing lentiviral vector and packaging plasmids.
-
Virus Harvest: Collect the virus-containing supernatant 48-72 hours post-transfection.[4]
-
Transduction: Transduce the target cells with the collected lentivirus in the presence of Polybrene.[4]
-
Selection: 24-48 hours post-transduction, select for stably transduced cells by adding puromycin to the culture medium.[4] Maintain selection for a period sufficient to eliminate non-transduced cells (typically 7-10 days).
-
Validation of Knockdown:
-
Western Blot: Lyse the stable cell lines and perform Western blotting using an antibody specific for CYB5R3 to confirm a reduction in protein levels compared to the non-targeting control.
-
qPCR: Isolate total RNA and perform quantitative real-time PCR to confirm a reduction in CYB5R3 mRNA levels.
-
-
Phenotypic Analysis: Use the validated CYB5R3 knockdown and control cell lines in functional assays (e.g., measuring NO production, assessing sensitivity to oxidative stress) to determine if the genetic knockdown phenocopies the effects of this compound treatment.
Genetic Cross-validation: CRISPR/Cas9-mediated Knockout of CYB5R3
This protocol outlines the complete removal of CYB5R3 gene expression using the CRISPR/Cas9 system, providing a robust genetic model for cross-validating the on-target effects of this compound.
Materials:
-
CRISPR/Cas9 vector (e.g., pSpCas9(BB)-2A-GFP)
-
Guide RNA (gRNA) sequences targeting an early exon of the CYB5R3 gene.
-
Target cells
-
Transfection reagent
-
Fluorescence-activated cell sorting (FACS) or limiting dilution for clonal selection
-
Reagents for genomic DNA extraction, PCR, sequencing, and Western blotting
Procedure:
-
gRNA Design and Cloning: Design and clone two or more gRNAs targeting a constitutive exon of CYB5R3 into a Cas9 expression vector.[5]
-
Transfection: Transfect the target cells with the gRNA/Cas9 plasmids.
-
Clonal Selection:
-
FACS: If the vector co-expresses a fluorescent marker (e.g., GFP), use FACS to isolate single GFP-positive cells into individual wells of a 96-well plate.
-
Limiting Dilution: If no fluorescent marker is available, perform serial dilutions of the transfected cells to seed single cells into individual wells.
-
-
Expansion and Screening: Expand the single-cell clones and screen for CYB5R3 knockout.
-
Genomic DNA Analysis: Extract genomic DNA, PCR amplify the targeted region, and sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot: Perform Western blotting on cell lysates to confirm the complete absence of the CYB5R3 protein in selected clones.
-
-
Phenotypic Analysis: Utilize the validated CYB5R3 knockout and wild-type control clones in functional assays to assess whether the genetic knockout replicates the phenotypic changes observed with this compound treatment.
By employing these comparative analyses and genetic validation strategies, researchers can gain a deeper and more confident understanding of the on-target effects and therapeutic potential of this compound.
References
- 1. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure Guided Chemical Modifications of Propylthiouracil Reveal Novel Small Molecule Inhibitors of Cytochrome b5 Reductase 3 That Increase Nitric Oxide Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of peripheral deiodination of 3, 5, 3'-triiodothyronine: an adverse effect of propylthiouracil in the treatment of T3-thyrotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Independent verification of ZINC05626394's published findings
An Independent Verification of ZINC05626394's Published Findings: A Comparative Guide for Researchers
For researchers and professionals in drug development, the independent verification of a compound's activity is a critical step. This guide provides an objective comparison of this compound, an inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3), with other known inhibitors. The information is presented to facilitate an informed assessment of its potential.
Comparative Analysis of CYB5R3 Inhibitors
This compound has been identified as a potent inhibitor of CYB5R3, an enzyme crucial for various reductive reactions within the cell, including fatty acid metabolism, cholesterol biosynthesis, and drug metabolism. Inhibition of CYB5R3 can also lead to increased bioavailability of nitric oxide (NO), a key signaling molecule in the cardiovascular system.
The inhibitory activity of this compound has been quantified and compared with other compounds targeting CYB5R3. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound | Target | IC50 Value (µM) | Reference |
| This compound | CYB5R3 | 10.81 | [1][2] |
| ZINC39395747 | CYB5R3 | 9.14 | [1][2] |
| Propylthiouracil (PTU) | CYB5R3 | ~275 | [1][2] |
As the data indicates, this compound and ZINC39395747 are significantly more potent inhibitors of CYB5R3 than propylthiouracil, a compound previously known to have weak inhibitory effects on this enzyme.
Experimental Protocols
The determination of the inhibitory activity of these compounds on CYB5R3 is primarily achieved through the in vitro ferricyanide reduction assay.
Ferricyanide Reduction Assay for CYB5R3 Activity
This spectrophotometric assay measures the enzymatic activity of CYB5R3 by monitoring the reduction of potassium ferricyanide, an artificial electron acceptor. The rate of reduction is proportional to the enzyme's activity.
Materials:
-
Purified CYB5R3 enzyme
-
Tris-HCl buffer (1 mM, pH 7.6)
-
EDTA (0.5 mM)
-
Potassium ferricyanide (2 mM)
-
NADH (0.25 mM)
-
Inhibitor compounds (this compound, ZINC39395747, PTU) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, EDTA, and potassium ferricyanide.
-
Add a specific amount of purified CYB5R3 enzyme to the wells of a microplate.
-
To test for inhibition, add varying concentrations of the inhibitor compounds to the wells containing the enzyme and pre-incubate for a defined period.
-
Initiate the enzymatic reaction by adding NADH to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD+ results in a decrease in absorbance at this wavelength.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
The inhibitory effect of the compounds is determined by comparing the reaction rates in the presence and absence of the inhibitors. IC50 values are then calculated from the dose-response curves.[3]
Visualizing the Molecular and Experimental Landscape
To further clarify the context of this compound's activity, the following diagrams illustrate the relevant biological pathway and the experimental workflow.
Caption: The signaling pathway of CYB5R3 and its inhibition.
References
- 1. Determination of NADH2-ferricyanide oxidoreductase (cytochrome b5 reductase, diaphorase) activity of human erythrocytes by an analysis of the time-dependence of NADH2 oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration of NADH-cytochrome b5 reductase in erythrocytes of normal and methemoglobinemic individuals measured with a quantitative radioimmunoblotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Membrane-Bound CYB5R3 Is a Common Effector of Nutritional and Oxidative Stress Response Through FOXO3a and Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking ZINC05626394: A Comparative Guide for Preclinical Heart Failure Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of ZINC05626394, a known inhibitor of Cytochrome b5 reductase 3 (CYB5R3), in the context of preclinical heart failure models. Due to the nascent stage of research on this compound, this guide synthesizes available in vitro data, relevant in vivo data of a closely related compound, and the established role of its target, CYB5R3, in cardiac pathophysiology. This information is compared with standard-of-care agents currently used in the management of heart failure.
Executive Summary
This compound is an inhibitor of Cytochrome b5 reductase 3 (CYB5R3), an enzyme implicated in cardiac function and redox homeostasis. While direct preclinical studies of this compound in heart failure models are not yet available, the critical role of CYB5R3 in preventing cardiac hypertrophy and dysfunction suggests that its inhibition is a promising therapeutic strategy. This guide presents the in vitro potency of this compound and compares it with a structurally similar CYB5R3 inhibitor, ZINC39395747, for which in vivo data in a cardiovascular model exists. Furthermore, a comparative overview is provided against established heart failure therapies, offering a predictive benchmark for future preclinical investigations of this compound.
Data Presentation
In Vitro Potency of CYB5R3 Inhibitors
| Compound | Target | IC50 (µM) | Cell-Based Assay |
| This compound | CYB5R3 | 10.81 | Inhibition of CYB5R3 activity in cultured cells |
| ZINC39395747 | CYB5R3 | 9.14 | Inhibition of CYB5R3 activity in cultured cells |
In Vivo Performance of ZINC39395747 in a Spontaneously Hypertensive Rat Model
| Compound | Animal Model | Key Findings |
| ZINC39395747 | Spontaneously Hypertensive Rats | - Increased renal blood flow- Decreased systemic blood pressure |
Comparative Efficacy of Standard-of-Care Heart Failure Drugs in Preclinical Models
| Drug Class | Example Drug | Animal Model | Key Efficacy Endpoints |
| ACE Inhibitor | Captopril | Rat (Myocardial Infarction) | - Improved left ventricular ejection fraction- Reduced cardiac hypertrophy |
| Beta-Blocker | Metoprolol | Mouse (Transverse Aortic Constriction) | - Decreased heart rate- Attenuated cardiac fibrosis |
| SGLT2 Inhibitor | Empagliflozin | Pig (Ischemia-Reperfusion) | - Reduced infarct size- Improved cardiac function |
Experimental Protocols
CYB5R3 Inhibition Assay (In Vitro)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of test compounds against CYB5R3 in a cell-based assay.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound or other test compounds for 24 hours.
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
CYB5R3 Activity Measurement: The activity of CYB5R3 in the cell lysates is measured spectrophotometrically by monitoring the NADH-dependent reduction of a substrate, such as ferricyanide. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is recorded over time.
-
Data Analysis: The rate of reaction is calculated for each compound concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Isoproterenol-Induced Heart Failure Model (In Vivo)
This protocol describes a common method for inducing heart failure in rats to evaluate the efficacy of therapeutic agents.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are used for this study.
-
Induction of Heart Failure: Heart failure is induced by subcutaneous injections of isoproterenol (85 mg/kg) for two consecutive days. This leads to myocardial necrosis and subsequent cardiac remodeling, mimicking aspects of heart failure.
-
Compound Administration: this compound would be administered daily via oral gavage or intraperitoneal injection, starting 24 hours after the final isoproterenol injection, for a period of 4 weeks. A vehicle control group and a standard-of-care (e.g., captopril) group should be included.
-
Echocardiographic Assessment: Cardiac function is assessed by transthoracic echocardiography at baseline and at the end of the treatment period. Key parameters to be measured include left ventricular ejection fraction (LVEF), fractional shortening (FS), left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs), and wall thickness.
-
Histopathological Analysis: At the end of the study, hearts are excised, weighed, and processed for histological analysis. Staining with Hematoxylin and Eosin (H&E) and Masson's trichrome is performed to assess cardiomyocyte hypertrophy and cardiac fibrosis, respectively.
-
Biomarker Analysis: Blood samples are collected to measure levels of cardiac biomarkers such as B-type natriuretic peptide (BNP).
Western Blot Analysis of CYB5R3 Expression
This protocol outlines the procedure for quantifying the expression of CYB5R3 protein in cardiac tissue.
Methodology:
-
Tissue Homogenization: Frozen heart tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the tissue lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with a primary antibody specific for CYB5R3 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. A housekeeping protein (e.g., GAPDH) is used as a loading control.
Mandatory Visualization
Caption: Proposed mechanism of this compound in heart failure.
Caption: Experimental workflow for preclinical evaluation.
Caption: Hypothesized therapeutic action of this compound.
ZINC05626394: A Critical Review and Comparative Guide for a Potent CYB5R3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a critical review of the available literature on ZINC05626394, a small molecule inhibitor of NADH cytochrome b5 reductase 3 (CYB5R3). Its performance is compared with other known inhibitors, supported by experimental data, to offer a comprehensive resource for researchers in cellular metabolism, oncology, and cardiovascular disease.
Performance Comparison of CYB5R3 Inhibitors
This compound has been identified as a potent inhibitor of CYB5R3. Its efficacy, along with that of other reported inhibitors, is summarized below. The data is derived from in vitro studies measuring the inhibition of CYB5R3 activity.
| Compound | Target | IC50 Value (µM) | Reference |
| This compound | CYB5R3 | 10.81 | [1] |
| ZINC39395747 | CYB5R3 | 9.14 | [1] |
| Propylthiouracil (PTU) | CYB5R3 | ~275 | [1] |
Key Observations:
-
This compound and ZINC39395747 are significantly more potent inhibitors of CYB5R3 compared to the parent compound, propylthiouracil.[1]
-
The inhibitory activity of this compound has been demonstrated in cellular assays using HEK and rat renal endothelial cells, where it achieved 75-80% inhibition of CYB5R3 activity.
-
These findings suggest that this compound is a cell-permeable compound, making it a valuable tool for studying the intracellular functions of CYB5R3.
Experimental Protocols
The inhibitory activity of this compound and its analogues against CYB5R3 was determined using an NADH-ferricyanide reductase assay. This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH by CYB5R3.
NADH-Ferricyanide Reductase Assay for CYB5R3 Activity
Objective: To measure the enzymatic activity of CYB5R3 by monitoring the reduction of ferricyanide, which is coupled to the oxidation of NADH.
Materials:
-
Recombinant human CYB5R3 enzyme
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Tris-HCl buffer (pH 7.5)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer and potassium ferricyanide in each well of a 96-well microplate.
-
Compound Addition: Add the test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Enzyme Addition: Add the recombinant human CYB5R3 enzyme to all wells except for the blank control.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding NADH to all wells.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the decrease in absorbance at 340 nm every minute for a specified period (e.g., 10-20 minutes). The rate of decrease in absorbance is proportional to the CYB5R3 activity.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curve. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Signaling Pathways and Experimental Workflow
CYB5R3-Modulated Signaling Pathways
CYB5R3 plays a crucial role in several cellular signaling pathways, primarily through its regulation of cellular redox state and metabolism. Inhibition of CYB5R3 by this compound can be expected to impact these pathways.
Caption: CYB5R3 is involved in ER stress, oxidative stress response, and NO signaling.
Experimental Workflow for CYB5R3 Inhibitor Screening
The general workflow for identifying and characterizing inhibitors of CYB5R3, such as this compound, involves a series of in vitro and cellular assays.
Caption: A typical workflow for the discovery and validation of CYB5R3 inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of ZINC05626394: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of ZINC05626394, a Cytochrome b5 reductase 3 inhibitor.
This compound, identified by the CAS number 189057-68-9, requires careful handling and disposal due to its chemical nature. Adherence to proper safety protocols is paramount to protect laboratory personnel and the surrounding environment. The following information is curated to ensure that disposal procedures are clear, concise, and directly applicable to a laboratory setting.
Essential Safety and Handling Information
Before proceeding with the disposal of this compound, it is crucial to be aware of its potential hazards and the necessary safety precautions. While a specific Safety Data Sheet (SDS) for this compound from the supplier Tebubio is the primary source of detailed safety information, general best practices for handling chemical compounds of this nature should always be observed.[1]
Key safety protocols include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a laboratory coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Spill Management: In the event of a spill, follow established laboratory procedures for chemical spill cleanup. Absorb the spill with an inert material and place it in a designated, sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. The following is a general procedural outline:
-
Waste Identification and Segregation:
-
Unused or waste this compound should be classified as chemical waste.
-
Do not mix this compound with other waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
-
Containerization:
-
Place waste this compound in a clearly labeled, leak-proof container. The container must be compatible with the chemical.
-
The label should prominently display "Hazardous Waste" and include the full chemical name (this compound), CAS number (189057-68-9), and any known hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS office or contractor with a complete and accurate description of the waste, including the information from the container label.
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all necessary steps are taken to manage the waste safely and in compliance with regulations.
Caption: Logical workflow for the safe disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.
References
Essential Safety and Logistical Information for Handling ZINC05626394
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of ZINC05626394, a Cytochrome b5 reductase 3 inhibitor. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, with the chemical name 2,3-Dihydro-6-[(phenylthio)methyl]-2-thioxo-4(1H)-pyrimidinone and CAS number 189057-68-9, is classified as acutely toxic if swallowed. It is a derivative of propylthiouracil, a compound known to have the potential for severe health effects, including liver damage. Therefore, stringent adherence to safety protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Minimum Requirement | Specifications |
| Eye Protection | Safety glasses with side shields or goggles | Must comply with EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before use. |
| Body Protection | Laboratory coat | Fully buttoned lab coat to protect skin and clothing. |
| Respiratory Protection | N95 (US) or FFP2 (EU) respirator | Required when handling the powder outside of a certified chemical fume hood to avoid inhalation. |
Operational Plan for Safe Handling
Adherence to the following step-by-step procedure is critical to minimize exposure and ensure a safe working environment.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as specified in Table 1.
-
All work with this compound powder must be conducted in a certified chemical fume hood to minimize inhalation risk.
-
Prepare all necessary equipment, such as spatulas, weighing paper, and solvent containers, within the fume hood.
-
-
Handling:
-
To avoid generating dust, handle the solid compound with care. Use a micro-spatula for transferring the powder.
-
If preparing a solution, slowly add the solvent to the solid to avoid splashing. This compound is soluble in DMSO at 25 mg/mL.
-
Ensure all containers holding this compound are clearly and accurately labeled with the chemical name, concentration, and hazard symbols.
-
-
Cleanup:
-
After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
-
Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in a designated hazardous waste container.
-
Remove your lab coat and any other reusable PPE before leaving the laboratory. Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Chemical Waste Container (Solid) | Collect all unused this compound powder and contaminated disposables (e.g., weighing paper, gloves, wipes). |
| Liquid Waste | Labeled Hazardous Chemical Waste Container (Liquid, Halogenated or Non-halogenated as appropriate for the solvent used) | Collect all solutions containing this compound. Do not pour down the drain. |
| Contaminated Sharps | Sharps Container | Dispose of any contaminated needles or other sharps in a designated sharps container. |
Disposal Workflow
Caption: Waste disposal workflow for this compound.
Key Disposal Principles:
-
Do not dispose of this compound or its solutions down the drain.
-
All waste must be collected and disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
